molecular formula C28H40Cl2N2O4 B1663495 Cephaeline Dihydrochloride CAS No. 5853-29-2

Cephaeline Dihydrochloride

Cat. No.: B1663495
CAS No.: 5853-29-2
M. Wt: 539.5 g/mol
InChI Key: YAOHSWWVTZSRQM-JBKGYMEJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Cephaeline dihydrochloride is an enantiomer of Cephaeline dihydrochloride. This compound is a selective CYP2D6 inhibtor with IC50 of 121 μM.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O4.2ClH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAOHSWWVTZSRQM-JBKGYMEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5853-29-2
Record name Cephaeline dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005853292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cephaeline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.967
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEPHAELINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QL8Q0680S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephaeline is a phenolic alkaloid derived from the roots of Psychotria ipecacuanha and related plant species.[1][2][3] Chemically, it is a desmethyl analog of emetine, another well-known ipecac alkaloid.[1] Historically utilized for its potent emetic and amoebicidal properties, recent research has unveiled a broader spectrum of biological activities, including antiviral and anticancer effects.[1][4][5][6] This document provides a comprehensive technical overview of the multifaceted mechanism of action of Cephaeline, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Core Mechanisms of Action

Cephaeline exerts its biological effects through several distinct mechanisms, impacting multiple cellular and physiological pathways.

Emetic Action

The most well-documented effect of Cephaeline is the induction of emesis. This action is mediated through a dual pathway involving both local and central nervous system stimulation.[7]

  • Local Gastric Irritation: Cephaeline acts as a direct irritant to the gastric mucosa.[6][7][8] This irritation stimulates afferent vagal and splanchnic nerve pathways, which transmit signals to the vomiting center in the brainstem.

  • Central Chemoreceptor Trigger Zone (CTZ) Stimulation: The compound is absorbed into the bloodstream and chemically stimulates the chemoreceptor trigger zone (CTZ) in the area postrema of the brain.[2][7] The CTZ, in turn, activates the vomiting center.

The central emetic mechanism is significantly linked to the serotonergic system. Studies have demonstrated that the emesis induced by Cephaeline can be prevented by pretreatment with 5-HT₃ receptor antagonists, such as ondansetron.[9][10] This indicates a crucial role for 5-HT₃ receptors in mediating its emetic effect.[6][10] Additionally, Cephaeline exhibits a distinct affinity for the 5-HT₄ receptor, suggesting its potential involvement in the emetic pathway.[4][10]

G cluster_peripheral Peripheral Action (Stomach) cluster_central Central Action (Brain) Cephaeline Cephaeline Gastric Mucosa Gastric Mucosa Cephaeline->Gastric Mucosa Irritation Vagal Afferents Vagal Afferents Gastric Mucosa->Vagal Afferents Signal Vomiting Center Vomiting Center Vagal Afferents->Vomiting Center CTZ Chemoreceptor Trigger Zone (CTZ) 5HT3R 5-HT3 Receptor CTZ->5HT3R Activation CTZ->Vomiting Center Stimulation Emesis Emesis Vomiting Center->Emesis Cephaeline_blood Cephaeline (Bloodstream) Cephaeline_blood->CTZ

Diagram 1: Emetic action pathway of Cephaeline.
Anticancer Activity

Cephaeline has demonstrated significant antitumor properties, particularly against mucoepidermoid carcinoma (MEC) and lung cancer cell lines.[1][5] Its anticancer effects are attributed to the induction of histone acetylation and ferroptosis.

  • Induction of Histone H3 Acetylation: Cephaeline administration leads to a notable increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[5][11] This epigenetic modification results in chromatin relaxation, which can alter gene expression profiles related to cell viability, proliferation, and migration.[11] This mechanism also disrupts the formation of tumorspheres, indicating an inhibitory effect on cancer stem cells (CSCs).[5][11]

  • Promotion of Ferroptosis: In lung cancer models, Cephaeline promotes ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1] NRF2 is a key regulator of cellular antioxidant responses, and its inhibition leads to an accumulation of lipid peroxides, culminating in cell death.

G cluster_acetylation Histone Acetylation Pathway cluster_ferroptosis Ferroptosis Pathway Cephaeline_A Cephaeline Histone H3 Histone H3 Cephaeline_A->Histone H3 H3K9ac H3K9ac Histone H3->H3K9ac Acetylation Increase Chromatin Relaxation Chromatin Relaxation H3K9ac->Chromatin Relaxation Altered Gene Expression Altered Gene Expression Chromatin Relaxation->Altered Gene Expression Tumor Inhibition Tumor Inhibition Altered Gene Expression->Tumor Inhibition Cephaeline_F Cephaeline NRF2 NRF2 Pathway Cephaeline_F->NRF2 Inhibition Antioxidant Response Antioxidant Response NRF2->Antioxidant Response Lipid ROS Lipid Peroxidation (ROS Accumulation) Ferroptosis Ferroptosis Lipid ROS->Ferroptosis Antioxidant Response->Lipid ROS Suppresses

Diagram 2: Anticancer mechanisms of Cephaeline.
Antiviral Activity

Cephaeline exhibits potent inhibitory effects against both Zika virus (ZIKV) and Ebola virus (EBOV).[1][12]

  • Zika Virus (ZIKV): It inhibits ZIKV replication by targeting the NS5 RNA-dependent RNA polymerase (RdRp) with an IC₅₀ of 976 nM.[1] It also reduces the expression of the ZIKV NS1 protein in host cells.[9] In vivo studies have confirmed its ability to lower the serum viral load in infected mice.[1][9]

  • Ebola Virus (EBOV): The primary mechanism against EBOV is the inhibition of viral entry into host cells.[1]

Additional Mechanisms
  • Amoebicidal Action: Cephaeline and its parent compound emetine are effective against protozoa like Entamoeba histolytica. This is achieved by inhibiting protein and nucleic acid (DNA and RNA) synthesis in the parasite.[8][13]

  • Expectorant Effect: It can increase the secretion of respiratory tract fluid, which aids in clearing mucus.[9]

  • Enzyme Inhibition: In vitro assays show that Cephaeline inhibits cytochrome P450 isoforms CYP2D6 and CYP3A4.[9]

Quantitative Data Summary

The biological activities of Cephaeline have been quantified in various in vitro and in vivo models. The following tables summarize the key data points.

Table 1: In Vitro Inhibitory Concentrations (IC₅₀) of Cephaeline

Target Cell Line Assay IC₅₀ Value Reference
Zika Virus (ZIKV) HEK293 NS1 Protein Expression 26.4 nM [9]
Zika Virus (ZIKV) SNB-19 Viral Titer Reduction 3.11 nM [9]
Zika Virus (ZIKV) HEK293 NS5 RdRp Activity 976 nM [1]
Ebola Virus (EBOV) HeLa VLP Entry 3.27 µM [1]
Ebola Virus (EBOV) Vero E6 Live Virus Infection 22.18 nM [1]
MEC Cancer Cells UM-HMC-1 Cell Viability 0.16 µM [1]
MEC Cancer Cells UM-HMC-2 Cell Viability 2.08 µM [1]

| MEC Cancer Cells | UM-HMC-3A | Cell Viability | 0.02 µM |[1] |

Table 2: In Vitro CYP450 Inhibition by Cephaeline

Enzyme Inhibition Constant (Kᵢ) Reference
CYP2D6 54 µM [9]

| CYP3A4 | 355 µM |[9] |

Table 3: In Vivo Efficacy and Dosage of Cephaeline

Model Condition Dosage Outcome Reference
Ferret Emesis Induction 0.5 mg/kg, p.o. Induced emesis [9][10]
Rabbit Expectorant Effect 1 mg/kg Increased respiratory fluid [9]
Ifnar1⁻/⁻ Mice ZIKV Infection 2 mg/kg, i.p. Reduced serum viral load [1][9]
Mouse EBOV Infection 5 mg/kg, i.p. 67% survival rate [1]

| Xenograft Mouse | Lung Cancer | 5-10 mg/kg, i.p. | Significant antitumor effects |[1] |

Key Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Below are summaries of key experimental protocols used to elucidate the mechanism of action of Cephaeline.

Cell Viability and Proliferation (MTT Assay)
  • Objective: To determine the cytotoxic effect of Cephaeline on cancer cells.

  • Methodology:

    • Mucoepidermoid carcinoma (MEC) cell lines (e.g., UM-HMC-1, UM-HMC-2) are seeded in 96-well plates and allowed to adhere overnight.[5][11]

    • Cells are treated with a range of concentrations of Cephaeline (e.g., 0-32 µM) for a specified duration (e.g., 72 hours).[1]

    • Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

    • The formazan crystals are solubilized using a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is calculated as a percentage relative to untreated control cells.

Histone Acetylation (Immunofluorescence Staining)
  • Objective: To visualize and quantify the effect of Cephaeline on histone H3 acetylation.

  • Methodology:

    • MEC cells are cultured on coverslips and treated with Cephaeline (e.g., 0.16, 2.08, 0.02 µM) for 24-48 hours.[1][5]

    • Cells are fixed with paraformaldehyde, permeabilized with Triton X-100, and blocked with a suitable blocking buffer (e.g., bovine serum albumin).

    • Cells are incubated with a primary antibody specific for acetylated histone H3 at lysine 9 (anti-H3K9ac).

    • After washing, cells are incubated with a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with a DNA dye such as DAPI.

    • Coverslips are mounted on slides, and images are captured using a fluorescence microscope. The intensity of the fluorescence signal is quantified to determine the level of H3K9ac.

Cancer Stem Cell Inhibition (Tumorsphere Formation Assay)
  • Objective: To assess the effect of Cephaeline on the self-renewal capacity of cancer stem cells.

  • Methodology:

    • Single-cell suspensions of MEC cells are plated at a low density in ultra-low attachment plates.

    • Cells are cultured in a serum-free stem cell medium supplemented with growth factors (e.g., EGF, bFGF).

    • Cultures are treated with Cephaeline at various concentrations.

    • After a period of incubation (e.g., 7-10 days), the number and size of the resulting tumorspheres (spherical colonies of cells) are quantified using a microscope. A reduction in tumorsphere formation indicates an inhibitory effect on cancer stem cells.[5][11]

G cluster_assays In Vitro Assays cluster_mechanism Mechanism Elucidation start Start: Cancer Cell Lines (e.g., MEC, Lung) treat Treat with Cephaeline (Dose-Response) start->treat viability Cell Viability (MTT Assay) treat->viability migration Cell Migration (Wound Healing) treat->migration csc Cancer Stem Cell (Tumorsphere Assay) treat->csc epigenetics Epigenetic Analysis (Immunofluorescence for H3K9ac) viability->epigenetics ferroptosis_analysis Ferroptosis Analysis (Lipid ROS Measurement, NRF2 Expression) viability->ferroptosis_analysis end Conclusion: Anticancer Efficacy & Mechanism viability->end migration->end csc->end epigenetics->end ferroptosis_analysis->end

Diagram 3: General workflow for assessing anticancer activity.

References

Cephaeline Dihydrochloride chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cephaeline Dihydrochloride

Introduction

Cephaeline is a natural alkaloid found in the roots of Carapichea ipecacuanha (Ipecac) and other plant species.[1][2] It is structurally similar to emetine, another significant alkaloid from Ipecac.[3][4] this compound is the salt form of cephaeline, which exhibits increased solubility in aqueous solutions. This compound has garnered interest in the scientific community for its diverse pharmacological activities, including its traditional use as an emetic and its emerging potential as an anti-cancer and antiviral agent.[2][5][6][7] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to this compound for researchers and drug development professionals.

Chemical Structure and Properties

Cephaeline is a tetrahydroisoquinoline alkaloid.[7] The dihydrochloride salt is formed by the reaction of cephaeline with two equivalents of hydrochloric acid.

Chemical Structure

The IUPAC name for the parent compound, cephaeline, is (1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol.[8]

Physicochemical Properties

The key physicochemical properties of Cephaeline and its dihydrochloride salt are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₄₀Cl₂N₂O₄[8]
Molecular Weight 539.5 g/mol [8][9]
CAS Number 5853-29-2[8][10]
Parent Compound (Cephaeline) MW 466.61 g/mol [1]
Parent Compound (Cephaeline) MP 115-116 °C[1]
Solubility (Cephaeline) Practically insoluble in water; freely soluble in dilute hydrochloric acid, methanol, ethanol, chloroform.[1]
Solubility (Dihydrochloride) Soluble in water.[1][10]
Appearance (Cephaeline) White silky crystals.[2]

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily investigated in the contexts of oncology, virology, and its emetic effects.

Anti-Cancer Activity

Cephaeline has demonstrated significant anti-cancer properties, particularly in mucoepidermoid carcinoma (MEC).[3][11] Its mechanisms of action are multifaceted and involve the regulation of cell viability, growth, and migration.[3]

  • Induction of Histone Acetylation: Cephaeline acts as an inductor of histone H3 acetylation.[3][5] Specifically, it leads to a significant increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[11] This epigenetic modification can lead to chromatin relaxation, altering gene expression and inhibiting the formation of tumorspheres.[3][11]

  • Induction of Ferroptosis via NRF2 Inhibition: The compound has been shown to promote ferroptosis, a form of iron-dependent programmed cell death, in lung cancer cells.[5] This is achieved by inhibiting the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] Inhibition of NRF2 leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11, making cancer cells more susceptible to oxidative damage and subsequent cell death.[5]

G Cephaeline-Induced Ferroptosis Pathway Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 inhibits AntioxidantGenes Antioxidant Genes (GPX4, SLC7A11) NRF2->AntioxidantGenes promotes ROS Reactive Oxygen Species (ROS) Increase AntioxidantGenes->ROS suppresses Ferroptosis Ferroptosis ROS->Ferroptosis induces

Cephaeline's inhibition of NRF2 leads to ferroptosis.
Antiviral Activity

Cephaeline has shown potent inhibitory effects against several viruses, including Zika virus (ZIKV) and Ebola virus (EBOV).[5][6] Its antiviral mechanism involves two key actions: inhibiting viral replication and impeding viral entry into host cells.[6] For ZIKV, cephaeline has been shown to inhibit the NS5 RNA-dependent RNA polymerase (RdRp) activity.[5]

Emetic Activity

As a primary component of ipecac syrup, cephaeline is a potent emetic.[2] Its mechanism of action is twofold: a direct irritant effect on the gastric mucosa and chemical stimulation of the chemoreceptor trigger zone (CTZ) in the brain.[12][13]

Quantitative Biological Data

The following table summarizes the reported in vitro and in vivo efficacy data for Cephaeline.

Target/AssayCell Line / ModelIC₅₀ / EffectReference
Anti-Cancer
Cell Viability (MTT)UM-HMC-1 (MEC)0.16 µM[3][5]
Cell Viability (MTT)UM-HMC-2 (MEC)2.08 µM[3][5]
Cell Viability (MTT)UM-HMC-3A (MEC)0.02 µM[3][5]
Antiviral
Ebola VLP EntryHeLa Cells3.27 µM[5]
Live Ebola VirusVero E6 Cells22.18 nM[5]
ZIKV NS5 RdRp ActivityHEK293 Cells976 nM[5]
ZIKV Infection (in vivo)Ifnar1⁻/⁻ mice2 mg/kg (i.p.) suppresses ZIKV load.[5]

Experimental Protocols

This section details methodologies for the analysis and evaluation of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for the quantification of cephaeline in various matrices, including plant extracts and biological fluids.[13][14]

Objective: To separate and quantify cephaeline.

Materials:

  • HPLC system with a Diode Array Detector (DAD) or UV detector.[13][15]

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[13][16]

  • Cephaeline hydrochloride reference standard.[13][16]

  • Mobile Phase: Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88 v/v/v).[13][14]

  • Solvents: Methanol, Acetonitrile (HPLC grade).

  • Acid: Phosphoric acid.

Procedure:

  • Standard Preparation: Prepare a stock solution of Cephaeline hydrochloride reference standard in methanol. Create a series of dilutions with the mobile phase to generate a calibration curve (e.g., 0.01 µg/mL to 0.2 µg/mL).[13][14]

  • Sample Preparation (from Ipecac root): a. Pulverize the dried plant material.[17] b. To 100 mg of powder, add an acidic methanol solution (e.g., 70% methanol).[16] c. Perform ultrasonic extraction for a specified time (e.g., 10-60 minutes).[14][16][17] d. Centrifuge the sample to pellet solid debris.[16] e. Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.[13][14]

    • Mobile Phase: Isocratic elution with Acetonitrile:Methanol:0.1% Phosphoric Acid (9:3:88).[13][14]

    • Flow Rate: 1.0 mL/min.[14]

    • Detection Wavelength: 285 nm.[15]

    • Injection Volume: 5-20 µL.[15]

  • Analysis: Inject the standards and samples. Identify the cephaeline peak based on the retention time of the standard (approx. 9.0 min).[13][16] Quantify the amount of cephaeline in the samples by comparing the peak area to the calibration curve.

G Workflow for HPLC Quantification of Cephaeline Start Start: Plant Material/Sample Extraction Ultrasonic Extraction (Acidic Methanol) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Collect Supernatant HPLC HPLC Injection (C18 Column) Filter->HPLC Detect DAD/UV Detection (285 nm) HPLC->Detect Quantify Quantification (vs. Standard Curve) Detect->Quantify End End: Cephaeline Concentration Quantify->End

A typical workflow for extracting and quantifying cephaeline.
Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability, metabolic activity, and cytotoxicity. It was used to determine the IC₅₀ values of cephaeline in MEC cell lines.[3]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

  • Mucoepidermoid carcinoma cell lines (e.g., UM-HMC-1, UM-HMC-2).[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • This compound stock solution (in DMSO or PBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound (e.g., 0.01 µM to 10 µM). Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

G Experimental Workflow for MTT Assay Seed Seed Cells in 96-Well Plate Treat Treat with Serial Dilutions of Cephaeline Seed->Treat Incubate Incubate (e.g., 72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Formazan Incubate to Allow Formazan Formation MTT->Formazan Solubilize Solubilize Formazan Crystals Formazan->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data & Calculate IC₅₀ Read->Analyze

A standard workflow for assessing cell viability via MTT assay.

References

In vitro activity of Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Activity of Cephaeline Dihydrochloride

Introduction

Cephaeline is a natural isoquinoline alkaloid derived from the roots and rhizomes of Carapichea ipecacuanha (Ipecac).[1][2] As a desmethyl analog of emetine, it shares many biological properties with its more well-known counterpart, including its traditional use as an emetic agent.[2][3][4] Recent research has unveiled a broader pharmacological profile for Cephaeline, demonstrating significant in vitro activity as an anticancer, antiviral, and specific enzyme-inhibiting agent.[5][6][7] This technical guide provides a comprehensive overview of the in vitro activities of Cephaeline, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action for researchers, scientists, and drug development professionals.

Anticancer and Cytotoxic Activity

Cephaeline has demonstrated potent cytotoxic effects across a range of cancer cell lines, including mucoepidermoid carcinoma (MEC), lung cancer, and leukemia.[5][8][9] Its mechanisms of action are multifaceted, involving the induction of ferroptosis and the epigenetic modulation of histone proteins.[8][9]

Quantitative Anticancer Data

The half-maximal inhibitory concentration (IC50) values highlight Cephaeline's potency against various cancer cell lines.

Cell LineCancer TypeAssay TypeIncubation TimeIC50 ValueCitation(s)
UM-HMC-3A Mucoepidermoid CarcinomaMTT72 h0.02 µM[5]
H460 Lung CancerCCK-872 h35 nM[9]
HL60 Promyelocytic LeukemiaXTTNot Specified0.04 µM[5]
A549 Lung CancerCCK-872 h43 nM[9]
H460 Lung CancerCCK-848 h58 nM[9]
A549 Lung CancerCCK-848 h65 nM[9]
H460 Lung CancerCCK-824 h88 nM[9]
A549 Lung CancerCCK-824 h89 nM[9]
SK-OV-3 Ovarian CancerMTT72 h0.1 µM[5]
UM-HMC-1 Mucoepidermoid CarcinomaMTT72 h0.16 µM[5]
UM-HMC-2 Mucoepidermoid CarcinomaMTT72 h2.08 µM[5]
Mechanisms of Anticancer Action

1.2.1 Induction of Ferroptosis in Lung Cancer

In lung cancer cells, Cephaeline's primary mechanism is the induction of ferroptosis, an iron-dependent form of programmed cell death. It achieves this by targeting and inhibiting the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2).[5][9] The inhibition of NRF2 leads to the downregulation of key antioxidant genes such as GPX4 and SLC7A11, disrupting cellular redox homeostasis and triggering lipid peroxidation, which culminates in ferroptotic cell death.[5][9]

Cephaeline-induced ferroptosis pathway in lung cancer cells.

1.2.2 Histone Acetylation in Mucoepidermoid Carcinoma (MEC)

In MEC cell lines, Cephaeline functions as an epigenetic modulator. It induces the acetylation of histone H3 at lysine 9 (H3K9ac), which is associated with chromatin relaxation.[8][10] This alteration in chromatin structure disrupts multiple oncogenic processes, leading to reduced cell viability and proliferation, a halt in cellular migration, and the inhibition of tumorsphere formation, a key characteristic of cancer stem cells.[8][10]

Cephaeline Cephaeline Histone Induces Histone H3 Acetylation (H3K9ac) Cephaeline->Histone Chromatin Chromatin Relaxation Histone->Chromatin Viability Reduced Viability & Growth Chromatin->Viability Migration Inhibited Migration Chromatin->Migration Tumorspheres Disrupted Tumorspheres Chromatin->Tumorspheres

Cephaeline's epigenetic impact on MEC cells.

Antiviral Activity

Cephaeline exhibits potent, broad-spectrum antiviral activity against several RNA viruses, including Ebola virus (EBOV), Zika virus (ZIKV), and SARS-CoV-2.[5][6][11] Its efficacy is often observed in the nanomolar range, making it a compound of significant interest for antiviral drug development.

Quantitative Antiviral Data
VirusCell Line / AssayEndpoint MeasuredIC50 / IC99 ValueCitation(s)
Zika Virus (ZIKV) SNB-19 cellsViral TiterIC50 = 3.11 nM[12]
SARS-CoV-2 Not SpecifiedNot SpecifiedIC50 = 0.0123 µM (12.3 nM)[6]
Ebola Virus (EBOV) Vero E6 cellsLive Virus InfectionIC50 = 22.18 nM[5]
Zika Virus (ZIKV) HEK293 cellsNS1 Protein ExpressionIC50 = 26.4 nM[12]
Vaccinia Virus (VACV) BSC40 cellsVirus ReplicationIC99 = 60 nM[6][13]
Zika Virus (ZIKV) HEK293 cellsNS5 RdRp ActivityIC50 = 976 nM[5]
Ebola Virus (EBOV) HeLa cellsVLP EntryIC50 = 3.27 µM[5]
Mechanism of Antiviral Action

Studies suggest that Cephaeline employs a dual mechanism to combat viral infections. It acts by both inhibiting viral replication within the host cell and by impeding the entry of the virus into the cell.[6][11] For several RNA viruses, including ZIKV and SARS-CoV-2, a key molecular target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral genome replication.[5][6] Surface plasmon resonance studies have confirmed that Cephaeline binds to the SARS-CoV-2 RdRp (NSP-12) with a dissociation constant (KD) of 19.6 μM.[6]

Cephaeline Cephaeline ViralEntry Viral Entry Cephaeline->ViralEntry blocks ViralReplication Viral Replication Cephaeline->ViralReplication blocks VirusProduction Inhibition of New Virion Production ViralEntry->VirusProduction RdRp RNA-dependent RNA Polymerase (RdRp) ViralReplication->RdRp involves ViralReplication->VirusProduction

Proposed dual antiviral mechanisms of Cephaeline.

Enzyme Inhibition

Cephaeline has been evaluated for its inhibitory effects on human hepatic microsomal cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. It demonstrates selective inhibition, primarily targeting the CYP2D6 isoform.[7][12][14]

Quantitative CYP Inhibition Data
EnzymeParameterValue (µM)Citation(s)
CYP2D6 Ki54[7][12]
CYP2D6 IC50121[7][14]
CYP3A4 Ki355[7][12]
CYP3A4 IC50> 1000[7][14]
CYP2C9 IC50> 1000[7][14]

Experimental Protocols

The following are generalized protocols for key in vitro assays based on methodologies reported in the literature.

Protocol: Cell Viability and Cytotoxicity (MTT/CCK-8 Assay)

This protocol is used to determine the IC50 of Cephaeline against adherent cancer cell lines.

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the Cephaeline dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[9]

  • Reagent Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measurement: For MTT, add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals. For CCK-8, no solubilization is needed.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the inhibitory potential of Cephaeline on specific CYP isoforms using human liver microsomes.[14]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing human liver microsomes (e.g., 0.2 mg/mL protein), a specific CYP isoform substrate (e.g., bufuralol for CYP2D6), and a range of Cephaeline concentrations (e.g., 1-100 µM).[14]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding a pre-warmed NADPH-generating system.

  • Incubation: Incubate for a specific time (e.g., 15-30 minutes) at 37°C in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding a cold solvent, such as acetonitrile, often containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • Analysis: Quantify the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Data Analysis: Calculate the rate of metabolite formation at each Cephaeline concentration relative to the vehicle control to determine the IC50 and Ki values.

cluster_prep Preparation cluster_assays Endpoint Assays CellCulture 1. Cell Culture (e.g., Cancer or Host Cells) Seeding 2. Plate Seeding (96-well format) CellCulture->Seeding Treatment 3. Cephaeline Treatment (Dose-Response) Seeding->Treatment Incubation 4. Incubation (24-72 hours) Treatment->Incubation Cytotoxicity Cytotoxicity Assay (MTT, CCK-8) Incubation->Cytotoxicity Antiviral Antiviral Assay (Plaque Reduction) Incubation->Antiviral Migration Migration Assay (Wound Healing) Incubation->Migration Mechanism Mechanism Study (Western Blot, IF) Incubation->Mechanism

General workflow for in vitro screening of Cephaeline.

Conclusion

This compound is a potent bioactive alkaloid with a compelling profile of in vitro activities. Its nanomolar efficacy against various cancers and viruses, coupled with well-defined mechanisms of action such as the induction of ferroptosis and inhibition of viral RdRp, establishes it as a promising lead compound for further preclinical and clinical investigation. The selective inhibition of CYP2D6 suggests a need for careful consideration of drug-drug interactions during development. The data and protocols summarized in this guide provide a solid foundation for researchers aiming to explore the therapeutic potential of this natural product.

References

Cephaeline Dihydrochloride as a CYP2D6 inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Cephaeline Dihydrochloride as a CYP2D6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound's inhibitory effects on the Cytochrome P450 2D6 (CYP2D6) enzyme. The document details quantitative inhibition data, experimental protocols for assessing inhibition, and the metabolic context of Cephaeline, offering critical insights for drug development and interaction studies.

Quantitative Inhibition Data

Cephaeline has been identified as a selective inhibitor of CYP2D6.[1] The inhibitory potential is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The data presented below summarizes these values for Cephaeline against various CYP isoforms, highlighting its selectivity for CYP2D6.

Enzyme Parameter Value (µM) Reference
CYP2D6 IC50 121[1][2]
CYP2D6 Ki 54[1][2]
CYP3A4IC501000[2]
CYP3A4Ki355[1][2]
CYP2C9IC50>1000[1]

Note: The lower Ki value for CYP2D6 compared to CYP3A4 indicates a stronger binding affinity and more potent inhibition of the CYP2D6 isoform.

Mechanism of Inhibition

The determination of the inhibition constant (Ki) from IC50 values often involves graphical analysis methods like Dixon plots.[1][2] The Ki is a more intrinsic measure of inhibitor potency than the IC50, as the latter can be influenced by experimental conditions such as substrate concentration.[3] Understanding the type of inhibition (e.g., competitive, non-competitive, mixed) is crucial for predicting the clinical relevance of drug-drug interactions.[3]

cluster_0 Inhibition Analysis IC50 IC50 Determination (Experimental) Ki Ki Calculation (Cheng-Prusoff or Dixon Plot) IC50->Ki [Substrate] Km Comp Competitive Ki->Comp NonComp Non-competitive Ki->NonComp Mixed Mixed/Uncompetitive Ki->Mixed

Caption: Logical flow from experimental IC50 to the determination of Ki and inhibition type.

Experimental Protocols

The characterization of Cephaeline as a CYP2D6 inhibitor relies on standardized in vitro assays using human liver microsomes (HLMs) or recombinant CYP enzymes.[1][4] Two primary methodologies are employed: fluorescence-based assays for high-throughput screening and LC-MS/MS-based assays for definitive quantification.

General Workflow for In Vitro CYP Inhibition Assay

The following diagram outlines the typical workflow for assessing the inhibitory potential of a compound against a specific CYP isoform.

cluster_workflow CYP Inhibition Assay Workflow A Preparation (Microsomes, Buffer, NADPH, Substrate) B Pre-incubation (Microsomes + Inhibitor) A->B C Reaction Initiation (Add Substrate/NADPH) B->C D Incubation (e.g., 37°C) C->D E Reaction Termination (e.g., Acetonitrile/Acid) D->E F Sample Processing (Centrifugation) E->F G Analysis (LC-MS/MS or Fluorescence) F->G H Data Analysis (Calculate % Inhibition, IC50/Ki) G->H

Caption: Standard experimental workflow for determining CYP inhibition.

LC-MS/MS-Based CYP2D6 Inhibition Assay

This method offers high sensitivity and specificity for quantifying the formation of metabolites.[5][6]

  • Materials:

    • Pooled Human Liver Microsomes (HLMs).

    • This compound (test inhibitor).

    • Quinidine (positive control inhibitor for CYP2D6).[1]

    • Bufuralol (CYP2D6 probe substrate).[1][7]

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6]

    • Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).[6]

    • Acetonitrile or other organic solvent to terminate the reaction.[8]

    • Internal standard for LC-MS/MS analysis.[8]

  • Procedure:

    • Preparation: Prepare various concentrations of Cephaeline. The final concentrations may range from 10 µM to 100 µM for Ki determination.[1]

    • Pre-incubation: In a 96-well plate, pre-incubate HLMs with Cephaeline or the positive control (quinidine) in phosphate buffer for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[9]

    • Reaction Initiation: Initiate the metabolic reaction by adding the CYP2D6 substrate (e.g., bufuralol at concentrations near its Km, such as 8, 16, and 32 µM) and the NADPH regenerating system.[1]

    • Incubation: Incubate the reaction mixture at 37°C for a predetermined time, ensuring product formation is within the linear range with respect to time and protein concentration.[1]

    • Termination: Stop the reaction by adding cold acetonitrile containing an internal standard.[8]

    • Sample Processing: Centrifuge the plate to precipitate proteins.[6] Transfer the supernatant to a new plate for analysis.

    • Analysis: Quantify the metabolite (e.g., 1'-hydroxybufuralol) using a validated LC-MS/MS method.[5][10]

    • Data Analysis: Determine the rate of metabolite formation in the presence and absence of Cephaeline. Calculate the percent inhibition and subsequently the IC50 value. For Ki determination, data is graphically analyzed using methods such as Dixon plots, which plot the inverse of the reaction velocity against inhibitor concentration at multiple substrate concentrations.[1][2]

Fluorescence-Based CYP2D6 Inhibition Assay

This method is suitable for high-throughput screening and utilizes a substrate that is converted into a fluorescent metabolite.[4][9]

  • Materials:

    • Recombinant human CYP2D6 enzyme co-expressed with cytochrome P450 reductase.[9]

    • Fluorogenic CYP2D6 substrate (e.g., a derivative of coumarin or resorufin).[11][12]

    • This compound and a known inhibitor (e.g., quinidine).

    • NADPH.

    • Buffer system.

  • Procedure:

    • Setup: In a microtiter plate, add the recombinant enzyme, buffer, and various concentrations of Cephaeline.

    • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C.[9]

    • Reaction Initiation: Add a mixture of the fluorogenic substrate and NADPH to all wells.

    • Measurement: Immediately measure the fluorescence in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/468 nm) for a set duration (e.g., 60 minutes).[9]

    • Data Analysis: The rate of increase in fluorescence corresponds to the rate of enzyme activity. Calculate the percent inhibition for each concentration of Cephaeline and determine the IC50 value by fitting the data to a dose-response curve.

Metabolic Context and Interactions

Cephaeline is metabolically related to Emetine, another ipecac alkaloid. In vitro studies with human liver microsomes have shown that CYP3A4 and CYP2D6 are capable of metabolizing Emetine to Cephaeline and another metabolite, 9-O-demethylemetine.[2] This metabolic relationship is important, as the presence of Emetine can lead to the formation of Cephaeline, which can in turn inhibit CYP2D6.

cluster_pathway Metabolic Pathway of Emetine Emetine Emetine Cephaeline Cephaeline (CYP2D6 Inhibitor) Emetine->Cephaeline O-demethylation DemethylEmetine 9-O-demethylemetine Emetine->DemethylEmetine O-demethylation CYP2D6 CYP2D6 CYP2D6->Emetine CYP3A4 CYP3A4 CYP3A4->Emetine

Caption: Metabolism of Emetine to Cephaeline and other metabolites by CYP enzymes.

Conclusion and Implications for Drug Development

The data clearly establish Cephaeline as a potent and selective inhibitor of CYP2D6 in vitro.[1][2] This inhibition is an important consideration during drug development for several reasons:

  • Drug-Drug Interactions (DDIs): CYP2D6 is responsible for the metabolism of approximately 25% of commonly prescribed drugs.[9][13] Co-administration of Cephaeline with a drug that is a CYP2D6 substrate could lead to decreased metabolism of that drug, resulting in elevated plasma concentrations and potential toxicity.

  • Phenoconversion: The inhibition of CYP2D6 can effectively convert an individual with a normal metabolizer genotype into a poor metabolizer phenotype, altering their response to CYP2D6-metabolized drugs.[13]

  • Therapeutic Potential: While often viewed as a risk, the targeted inhibition of CYP enzymes is also a therapeutic strategy, for example, to "boost" the concentration of a co-administered drug.

Although one study concluded that the in vitro inhibition by Cephaeline would be unlikely to cause clinically significant increases in plasma concentrations of co-administered drugs, careful consideration is still warranted.[2] Any new chemical entity that is structurally related to Cephaeline or is co-administered with ipecac-derived products should be evaluated for its potential to inhibit CYP2D6.

References

A Technical Guide to the Antiviral Properties of Cephaeline Against Zika Virus (ZIKV) and Ebola Virus (EBOV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antiviral properties of Cephaeline, a natural alkaloid, against two significant global health threats: Zika Virus (ZIKV) and Ebola Virus (EBOV). Cephaeline, a desmethyl analog of Emetine, has demonstrated potent inhibitory effects on both viruses through distinct mechanisms of action.[1][2][3] For ZIKV, Cephaeline primarily targets the viral replication stage by inhibiting the NS5 RNA-dependent RNA polymerase (RdRp).[2][4] In the case of EBOV, its efficacy is linked to the inhibition of viral entry by disrupting lysosomal function, a critical step in the viral lifecycle.[1][2] This document summarizes the quantitative data on Cephaeline's antiviral efficacy, details the experimental protocols used for its evaluation, and visualizes the associated molecular pathways and experimental workflows.

Introduction

Cephaeline is a phenolic alkaloid isolated from the roots of Cephaelis ipecacuanha.[4] It is structurally similar to Emetine, an FDA-approved drug for amoebiasis.[2] The re-emergence of ZIKV and EBOV has highlighted the urgent need for effective antiviral therapeutics.[1] ZIKV, a mosquito-borne flavivirus, is associated with severe neurological disorders such as microcephaly in newborns and Guillain-Barré syndrome in adults.[5][6] EBOV, a filovirus, causes a severe and often fatal hemorrhagic fever.[2] Cephaeline has emerged as a promising broad-spectrum antiviral candidate, exhibiting potent activity against both of these unrelated viruses.[3][4]

Mechanism of Action

Cephaeline employs different strategies to inhibit ZIKV and EBOV, targeting key stages in their respective lifecycles.

Inhibition of Zika Virus (ZIKV)

Cephaeline's primary mechanism against ZIKV is the inhibition of viral replication post-entry.[2] The key target is the ZIKV NS5 protein, which possesses RNA-dependent RNA polymerase (RdRp) activity essential for replicating the viral RNA genome.[1][2][4] By binding to the NS5 polymerase, Cephaeline effectively halts the synthesis of new viral RNA.[2] This targeted action has been confirmed in polymerase activity assays.[4]

ZIKV_Inhibition cluster_cell Host Cell ZIKV Zika Virus Endocytosis Clathrin-Mediated Endocytosis ZIKV->Endocytosis Endosome Endosome Endocytosis->Endosome Uncoating Viral RNA Release (Uncoating) Endosome->Uncoating Replication Viral RNA Replication (via NS5 RdRp) Uncoating->Replication Translation Viral Protein Synthesis Uncoating->Translation Replication->Translation Assembly Virion Assembly Replication->Assembly Translation->Assembly Egress New Virions Egress Assembly->Egress Cephaeline Cephaeline Cephaeline->Replication Inhibits

Cephaeline inhibits ZIKV replication.
Inhibition of Ebola Virus (EBOV)

Unlike its effect on ZIKV, Cephaeline's action against EBOV occurs at the viral entry stage.[1][2] EBOV enters host cells through macropinocytosis and is trafficked into the endosomal-lysosomal pathway.[7] Acidification of the endosome and cleavage of the EBOV glycoprotein (GP) by lysosomal cathepsins are required for the virus to bind to its intracellular receptor, Niemann-Pick C1 (NPC1), and subsequently fuse with the endosomal membrane.[8] Cephaeline, similar to its analog emetine, accumulates in lysosomes and disrupts their function.[2][9] This disruption prevents the necessary processing of the viral glycoprotein and blocks viral entry, effectively neutralizing the infection.[2]

EBOV_Inhibition cluster_cell Host Cell EBOV Ebola Virus Macropinocytosis Macropinocytosis EBOV->Macropinocytosis Endosome Early Endosome Macropinocytosis->Endosome Lysosome Late Endosome / Lysosome Endosome->Lysosome Fusion Viral Fusion & RNA Release Lysosome->Fusion GP Cleavage + NPC1 Binding Cephaeline Cephaeline Cephaeline->Lysosome Disrupts Function

Cephaeline disrupts EBOV entry.

Quantitative Antiviral Activity

The potency of Cephaeline has been quantified through various in vitro assays, demonstrating its efficacy at nanomolar to low-micromolar concentrations.

Table 1: In Vitro Efficacy of Cephaeline against ZIKV
Assay TypeCell LineMeasurementValueCitation
NS5 RdRp Polymerase ActivityHEK293IC₅₀976 nM[4]
NS1 Protein ExpressionHEK293IC₅₀26.4 nM[10]
Viral Titer ReductionSNB-19IC₅₀3.11 nM[10]
Time-of-Addition AssayVariousIC₅₀< 42 nM[2]
Table 2: In Vitro Efficacy of Cephaeline against EBOV
Assay TypeCell LineMeasurementValueCitation
Virus-Like Particle (VLP) EntryHeLaIC₅₀3.27 µM[4]
Live Virus InfectionVero E6IC₅₀22.18 nM[4]
Table 3: Cytotoxicity of Cephaeline
Cell LineAssay DurationMeasurementValueCitation
SK-OV-372 hIC₅₀0.1 µM[4][11]
H460 (Lung Cancer)72 hIC₅₀35 nM[12]
A549 (Lung Cancer)72 hIC₅₀43 nM[12]

In Vivo Efficacy

Preclinical studies in mouse models have confirmed the in vivo antiviral potential of Cephaeline.

  • ZIKV: In ZIKV-infected Ifnar1⁻/⁻ mice, intraperitoneal administration of Cephaeline (2 mg/kg, daily for 3 days) significantly suppressed the serum viral load and reduced levels of NS1 protein and ZIKV RNA.[4][10]

  • EBOV: In an EBOV mouse model, Cephaeline treatment (5 mg/kg, i.p. daily for 7 days) effectively suppressed the infection and resulted in a 67% survival rate, compared to uniform lethality in the control group.[2][4]

Detailed Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the antiviral activity of Cephaeline.

Live EBOV Infection Assay

This assay quantifies the ability of a compound to inhibit the replication of live Ebola virus.

  • Cell Seeding: Vero E6 cells are seeded into 96-well plates and incubated overnight to form a confluent monolayer.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of Cephaeline (or a vehicle control) for 1 hour at 37°C.

  • Infection: The media is removed, and cells are infected with a GFP-expressing EBOV at a specific multiplicity of infection (e.g., MOI = 0.1) in the presence of the corresponding Cephaeline concentration.

  • Incubation: After 1 hour of infection, the inoculum is removed, and fresh media containing the compound is added. The plates are incubated for 72 hours.

  • Quantification: The percentage of GFP-positive cells is quantified using a high-content imager or flow cytometry.

  • Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve using a four-parameter logistic regression model.

EBOV Virus-Like Particle (VLP) Entry Assay

This assay specifically measures the inhibition of the viral entry step without the use of live, infectious virus.

  • Cell Seeding: HeLa cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: Cells are treated with serially diluted Cephaeline for 1 hour.

  • VLP Addition: Ebola VLPs, which are engineered to carry a reporter gene (e.g., luciferase or β-lactamase), are added to the cells.

  • Incubation: The plates are incubated for a period sufficient for VLP entry (e.g., 4-6 hours).

  • Signal Detection: The reporter gene expression is measured. For β-lactamase VLPs, a fluorescent substrate is added, and the fluorescence is read. For luciferase VLPs, a lysis buffer and substrate are added, and luminescence is measured.

  • Data Analysis: The dose-dependent inhibition of reporter signal is used to calculate the IC₅₀ for viral entry.

VLP_Assay_Workflow start Start seed Seed HeLa Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat Cells with Cephaeline Dilutions incubate1->treat add_vlp Add EBOV VLPs (with Reporter Gene) treat->add_vlp incubate2 Incubate for Entry (4-6 hours) add_vlp->incubate2 measure Measure Reporter Gene Signal incubate2->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end Cytotoxicity_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Add Cephaeline Serial Dilutions incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_reagent Add Viability Reagent (e.g., CCK-8, MTT) incubate2->add_reagent incubate3 Incubate for 1-4 hours add_reagent->incubate3 measure Measure Absorbance incubate3->measure analyze Calculate CC₅₀ measure->analyze end End analyze->end

References

Whitepaper: Cephaeline as a Potent Inductor of Histone H3 Acetylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Epigenetic modifications are at the forefront of novel therapeutic strategies, with histone acetylation playing a crucial role in the regulation of gene expression. Dysregulation of this process is a hallmark of various diseases, including cancer. This technical guide provides a comprehensive overview of Cephaeline, a natural alkaloid, and its function as a significant inductor of histone H3 acetylation. We will delve into its mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and explore its therapeutic potential in oncology. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development and epigenetic research.

Introduction to Cephaeline and Histone Acetylation

Cephaeline is a phenolic alkaloid derived from the roots of Carapichea ipecacuanha[1][2]. It is structurally related to emetine, another well-known alkaloid from the same plant[3]. While traditionally recognized for its emetic properties, recent research has unveiled its potential as an anti-cancer agent, operating through epigenetic modulation[3][4][5].

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene transcription[6]. This process is dynamically regulated by two opposing enzyme families: Histone Acetyltransferases (HATs) and Histone Deacetylases (HDACs)[6][7]. HATs catalyze the transfer of an acetyl group to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin state (euchromatin), which is generally associated with transcriptional activation[6]. Conversely, HDACs remove these acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) and transcriptional repression[6]. The balance between HAT and HDAC activity is crucial for normal cellular function, and its disruption is often implicated in cancer pathogenesis[3][6].

Recent studies have highlighted Cephaeline as a promising molecule that can modulate this balance by inducing histone H3 acetylation, thereby presenting a novel avenue for therapeutic intervention, particularly in oncology[3][4].

The Core Mechanism: Cephaeline-Induced Histone H3 Acetylation

Cephaeline has been demonstrated to significantly increase the acetylation of histone H3 at lysine 9 (H3K9ac) in various cancer cell lines[3][4]. This induction of H3K9ac suggests that Cephaeline interferes with the cellular machinery that governs histone acetylation status. The heightened acetylation leads to chromatin decondensation, which is a critical mechanism for activating the transcription of genes, potentially including tumor suppressor genes and those involved in cellular differentiation and DNA repair[3].

The precise molecular target of Cephaeline within the acetylation pathway is a subject of ongoing investigation. It may function by either activating HAT enzymes, such as p300/CBP, or by inhibiting the activity of HDACs[6][8]. Further biochemical assays are required to definitively characterize its interaction with these enzyme families.

Below is a diagram illustrating the proposed signaling pathway for Cephaeline's induction of histone H3 acetylation.

G cluster_0 Cellular Environment cluster_1 Epigenetic Machinery cluster_2 Downstream Effects Cephaeline Cephaeline HATs HATs (e.g., p300/CBP) Cephaeline->HATs Activates (?) HDACs HDACs Cephaeline->HDACs Inhibits (?) Histone_H3 Histone H3 HATs->Histone_H3 Acetylation Acetylated_H3 Acetylated Histone H3 (H3K9ac) HDACs->Acetylated_H3 Deacetylation Chromatin Chromatin Relaxation Acetylated_H3->Chromatin Gene Gene Transcription (Tumor Suppressors, etc.) Chromatin->Gene Cancer Inhibition of Cancer Progression (Reduced Viability, Migration) Gene->Cancer

Proposed mechanism of Cephaeline-induced H3 acetylation.

Quantitative Data on Cephaeline's Efficacy

The anti-cancer effects of Cephaeline, mediated by its induction of histone H3 acetylation, have been quantified in several studies. The following tables summarize key findings from research on mucoepidermoid carcinoma (MEC) cell lines.

Table 1: In Vitro Cytotoxicity of Cephaeline in MEC Cell Lines
Cell LineIC₅₀ (µM)Treatment Duration
UM-HMC-10.1672 hours[1]
UM-HMC-22.0872 hours[1]
UM-HMC-3A0.0272 hours[1]
Table 2: Effects of Cephaeline on Cellular Processes in MEC Cell Lines
Cellular ProcessCell Line(s)ObservationTreatment Conditions
Cell Viability UM-HMC-1, UM-HMC-2, UM-HMC-3ASignificant reductionSingle administration at IC₅₀
Cell Growth UM-HMC-1, UM-HMC-2Significant reductionSingle administration at IC₅₀
Cell Migration UM-HMC-1, UM-HMC-2, UM-HMC-3ASignificant inhibitionAt IC₅₀, observed over 60h
Histone H3 Acetylation (H3K9ac) UM-HMC-1, UM-HMC-2, UM-HMC-3ASignificant increase24h post-administration at IC₅₀
Tumorsphere Formation All MEC cell lines testedDisruption and reduction in number/sizeNot specified
Table 3: Impact of Cephaeline on Cancer Stem Cell (CSC) Marker ALDH
Cell LineEffect on ALDH+ Cell PopulationTreatment Conditions
UM-HMC-1Increased24h at IC₅₀
UM-HMC-2Reduced24h at IC₅₀
UM-HMC-3AIncreased24h at IC₅₀

Note: The paradoxical increase in the ALDH+ population in some cell lines suggests a complex and potentially cell-type-specific response that warrants further investigation.[3]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of Cephaeline.

Cell Viability - MTT Assay

This assay determines the concentration of Cephaeline that inhibits 50% of cellular proliferation (IC₅₀).

  • Materials:

    • Human mucoepidermoid carcinoma cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)[3].

    • Complete cell culture medium.

    • Cephaeline (Cayman Chemical or equivalent)[3].

    • MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) solution (Thermo Scientific or equivalent)[3].

    • DMSO.

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Cephaeline for 72 hours. Include a vehicle control (DMSO).

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control and determine the IC₅₀ value using non-linear regression analysis.

Histone H3 Acetylation - Immunofluorescence Assay

This method visualizes and quantifies the levels of H3K9ac within treated cells.

  • Materials:

    • Cells cultured on coverslips in a 24-well plate.

    • Cephaeline at the predetermined IC₅₀ concentration.

    • 4% Paraformaldehyde (PFA) for fixation.

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking solution (e.g., 5% BSA in PBS).

    • Primary antibody: anti-H3K9ac (e.g., from Millipore or Abcam).

    • Secondary antibody: Fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488).

    • DAPI for nuclear counterstaining.

    • Mounting medium.

    • Fluorescence microscope.

  • Procedure:

    • Treat cells with Cephaeline for 24 hours.

    • Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with the primary anti-H3K9ac antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescent secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain nuclei with DAPI.

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence microscope and quantify the fluorescence intensity per nucleus using image analysis software (e.g., ImageJ).

Cell Migration - Wound Healing (Scratch) Assay

This assay assesses the effect of Cephaeline on the migratory potential of cancer cells.[4]

  • Materials:

    • Cells cultured in 6-well plates.

    • Sterile 200 µL pipette tip.

    • Cephaeline at the IC₅₀ concentration.

    • Microscope with a camera.

  • Procedure:

    • Grow cells to a confluent monolayer.

    • Create a "scratch" or wound in the monolayer using a sterile pipette tip.

    • Wash with PBS to remove detached cells.

    • Add fresh medium containing either Cephaeline or vehicle control.

    • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 60 hours).

    • Measure the area of the wound at each time point and calculate the percentage of wound closure.

The general workflow for these in vitro experiments is depicted below.

G cluster_assays Parallel Assays start Start: Cancer Cell Culture treatment Treatment with Cephaeline (at IC₅₀ concentration) start->treatment viability MTT Assay (Cell Viability) treatment->viability migration Scratch Assay (Cell Migration) treatment->migration acetylation Immunofluorescence (H3K9 Acetylation) treatment->acetylation data_analysis Data Acquisition & Analysis viability->data_analysis migration->data_analysis acetylation->data_analysis conclusion Conclusion: Cephaeline's Anti-Cancer Effects data_analysis->conclusion

General workflow for in vitro evaluation of Cephaeline.

Therapeutic Potential and Future Directions

The ability of Cephaeline to induce histone H3 acetylation, coupled with its demonstrated anti-proliferative and anti-migratory effects, positions it as a promising candidate for cancer therapy development[3][4][5]. Its impact on mucoepidermoid carcinoma, a type of salivary gland cancer, is particularly noteworthy as this disease has limited therapeutic options for high-grade tumors[3].

Key areas for future research include:

  • Mechanism Clarification: Elucidating the exact molecular mechanism by which Cephaeline induces histone acetylation—whether through direct activation of HATs or inhibition of HDACs.

  • Target Gene Identification: Identifying the specific genes that are transcriptionally upregulated following Cephaeline-induced histone acetylation.

  • In Vivo Studies: Evaluating the efficacy and safety of Cephaeline in preclinical animal models to determine its therapeutic window and potential for clinical translation.

  • Combination Therapies: Investigating the synergistic effects of Cephaeline with other anti-cancer agents, such as conventional chemotherapy or other epigenetic drugs.

The development of drugs that target the epigenome is a rapidly growing field[9][10][11]. Cephaeline represents a valuable addition to the arsenal of potential epigenetic modulators for cancer treatment.

Conclusion

Cephaeline has emerged as a potent natural compound with significant anti-cancer properties, which are strongly linked to its ability to induce histone H3 acetylation[3][4][12]. By promoting a more open chromatin structure, Cephaeline can modulate gene expression to inhibit key oncogenic processes, including cell proliferation and migration[3]. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further investigation into this promising therapeutic agent. As our understanding of its epigenetic mechanism of action deepens, Cephaeline may pave the way for novel treatment strategies for mucoepidermoid carcinoma and potentially other malignancies.

References

Cephaeline's Double Strike: Inhibiting NRF2 to Unleash Ferroptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The natural compound cephaeline, isolated from the medicinal plant Cephaelis ipecacuanha, is emerging as a potent anti-cancer agent with a novel mechanism of action.[1][2][3] Recent studies have demonstrated that cephaeline effectively inhibits the growth of lung cancer cells by inducing a specific form of iron-dependent programmed cell death known as ferroptosis.[1][2][3] The core of this mechanism lies in its ability to target and inhibit Nuclear factor erythroid 2-related factor 2 (NRF2), a master regulator of cellular antioxidant responses.[1][2][3][4] This technical guide provides an in-depth exploration of the signaling pathways, quantitative data, and experimental methodologies underpinning cephaeline's role in promoting ferroptosis through NRF2 inhibition, offering valuable insights for researchers and professionals in oncology drug development.

The Core Mechanism: Cephaeline's Inhibition of the NRF2 Antioxidant Pathway

Cephaeline's anti-cancer efficacy is centered on its ability to disrupt the delicate balance of redox homeostasis in cancer cells, which often exhibit a heightened reliance on antioxidant pathways for survival. The NRF2 signaling pathway is a key player in this process, and its inhibition by cephaeline triggers a cascade of events culminating in ferroptosis.

The proposed signaling pathway is as follows:

  • Cephaeline Inactivates NRF2: Cephaeline acts as an inhibitor of NRF2, a transcription factor that normally regulates the expression of a wide array of antioxidant and cytoprotective genes.[1][2][3]

  • Downregulation of NRF2 Target Genes: The inactivation of NRF2 leads to the reduced expression of its downstream target genes, which are crucial for mitigating oxidative stress and maintaining iron homeostasis.[1] These include:

    • GPX4 (Glutathione Peroxidase 4): A key enzyme that detoxifies lipid peroxides, thereby preventing the execution of ferroptosis.

    • SLC7A11 (Solute Carrier Family 7 Member 11): A component of the cystine/glutamate antiporter system (system Xc-), which is essential for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH).

    • SLC40A1 (Solute Carrier Family 40 Member 1): Also known as ferroportin, this protein is the only known iron exporter in vertebrates and plays a critical role in preventing intracellular iron overload.

  • Inhibition of the Antioxidant System: The downregulation of GPX4 and SLC7A11 leads to a depletion of intracellular GSH, a critical antioxidant molecule.[1] This severely compromises the cell's ability to neutralize reactive oxygen species (ROS), particularly lipid ROS.

  • Iron Overload: The downregulation of SLC40A1 (ferroportin) inhibits the efflux of iron from the cell.[1] Concurrently, cephaeline treatment has been observed to upregulate the expression of transferrin, a protein responsible for iron influx.[1] This dual effect leads to a significant accumulation of intracellular iron.

  • Lipid Peroxidation and Ferroptosis: The combination of a crippled antioxidant defense system and intracellular iron overload creates a highly pro-ferroptotic environment. The excess iron catalyzes the generation of toxic lipid ROS through Fenton-like reactions, leading to extensive lipid peroxidation and, ultimately, cell death by ferroptosis.[1]

Below is a diagram illustrating this signaling pathway:

Cephaeline_NRF2_Ferroptosis_Pathway cluster_downstream Downstream Effects of NRF2 Inhibition Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 inhibition Transferrin Transferrin Cephaeline->Transferrin upregulation GPX4 GPX4 NRF2->GPX4 transcription SLC7A11 SLC7A11 NRF2->SLC7A11 transcription SLC40A1 SLC40A1 (Ferroportin) NRF2->SLC40A1 transcription Antioxidant_System Antioxidant System (GSH depletion) GPX4->Antioxidant_System SLC7A11->Antioxidant_System Iron_Overload Intracellular Iron Overload SLC40A1->Iron_Overload Transferrin->Iron_Overload Lipid_ROS Lipid ROS Accumulation Antioxidant_System->Lipid_ROS leads to Iron_Overload->Lipid_ROS promotes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Signaling pathway of cephaeline-induced ferroptosis via NRF2 inhibition.

Quantitative Data: In Vitro Efficacy of Cephaeline

The anti-proliferative effects of cephaeline have been quantified in human lung cancer cell lines, demonstrating its potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values for cephaeline in H460 and A549 lung cancer cells at different time points are summarized below.

Cell Line24 hours48 hours72 hours
H460 88 nM58 nM35 nM
A549 89 nM65 nM43 nM

Table 1: IC50 values of cephaeline on H460 and A549 lung cancer cells at 24, 48, and 72 hours.[2][3]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed to elucidate the mechanism of cephaeline-induced ferroptosis.

Cell Viability Assay
  • Objective: To determine the cytotoxic effects of cephaeline on lung cancer cells.

  • Method: Cell Counting Kit-8 (CCK-8) assay.

  • Protocol:

    • Seed H460 and A549 cells in 96-well plates at a specified density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of cephaeline (e.g., 0, 25, 50, 100 nM) for 24, 48, and 72 hours.

    • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for an additional 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability as a percentage relative to the untreated control group. The IC50 values are then determined from the dose-response curves.

Detection of Reactive Oxygen Species (ROS)
  • Objective: To measure the levels of intracellular ROS following cephaeline treatment.

  • Method: Dichloro-dihydro-fluorescein diacetate (DCFH-DA) fluorescent probe.

  • Protocol:

    • Treat lung cancer cells with cephaeline at the desired concentrations for 24 hours.

    • Harvest the cells and wash them with phosphate-buffered saline (PBS).

    • Incubate the cells with DCFH-DA solution (typically 10 µM) in serum-free medium for 20-30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of intracellular ROS.

Western Blot Analysis
  • Objective: To determine the expression levels of key proteins in the NRF2 and ferroptosis pathways.

  • Protocol:

    • Treat cells with cephaeline for the desired time and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against NRF2, GPX4, SLC7A11, SLC40A1, transferrin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

NRF2 Agonist Rescue Experiment
  • Objective: To confirm that the effects of cephaeline are mediated through the inhibition of NRF2.

  • Method: Pre-treatment with an NRF2 agonist, tert-butylhydroquinone (TBHQ).

  • Protocol:

    • Pre-treat lung cancer cells with TBHQ for a specified time (e.g., 2-4 hours) to activate NRF2.

    • Following pre-treatment, add cephaeline to the media and co-incubate for 24 hours.

    • Assess cell viability using the CCK-8 assay and measure lipid ROS levels.

    • A significant alleviation of cephaeline-induced cell death and a reduction in lipid ROS levels in the presence of TBHQ would confirm the involvement of NRF2.[1]

Below is a diagram outlining the general experimental workflow:

Experimental_Workflow cluster_in_vitro In Vitro Studies Cell_Culture Lung Cancer Cell Lines (H460, A549) Cephaeline_Treatment Cephaeline Treatment (Varying Concentrations & Times) Cell_Culture->Cephaeline_Treatment Cell_Viability Cell Viability Assay (CCK-8) Cephaeline_Treatment->Cell_Viability ROS_Detection ROS Detection (DCFH-DA) Cephaeline_Treatment->ROS_Detection Western_Blot Western Blot Analysis (NRF2, GPX4, etc.) Cephaeline_Treatment->Western_Blot Rescue_Experiment NRF2 Agonist Rescue (TBHQ Pre-treatment) Cephaeline_Treatment->Rescue_Experiment Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis ROS_Detection->Data_Analysis Western_Blot->Data_Analysis Rescue_Experiment->Data_Analysis

Caption: General experimental workflow for investigating cephaeline's mechanism.

Conclusion and Future Directions

The research to date strongly indicates that cephaeline is a promising anti-cancer agent that induces ferroptosis in lung cancer cells by targeting the NRF2 pathway.[1][2][3] Its dual action of suppressing the cellular antioxidant system while promoting iron overload provides a powerful and specific mechanism for inducing cancer cell death. For drug development professionals, cephaeline represents a novel chemical scaffold for the design of targeted ferroptosis inducers. For researchers, further investigation into the precise molecular interaction between cephaeline and NRF2, as well as its efficacy in other cancer types with NRF2 addiction, will be crucial next steps. The in vivo efficacy and safety profile of cephaeline and its derivatives also warrant comprehensive investigation to translate these promising preclinical findings into clinical applications.[1][2][3]

References

Methodological & Application

Application Note: HPLC Quantification of Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephaeline is a prominent alkaloid found in the roots of Carapichea ipecacuanha, commonly known as ipecac. It, along with emetine, is responsible for the plant's therapeutic and toxic properties. Accurate quantification of Cephaeline Dihydrochloride is crucial for quality control of raw materials, pharmaceutical formulations, and in pharmacokinetic studies. This application note presents a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.

Principle

This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of cephaeline. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Chromatographic Conditions

A summary of the HPLC system and parameters is provided in the table below.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Methanol:0.1% Phosphoric Acid in Water (9:3:88, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 40 °C[2]
Detection Wavelength 205 nm[1]
Run Time 20 minutes

Experimental Protocol

1. Reagents and Materials

  • This compound Reference Standard (Purity ≥ 98%)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

  • 0.45 µm Syringe Filters

2. Preparation of Solutions

2.1. Mobile Phase Preparation

To prepare 1 L of the mobile phase, mix 90 mL of acetonitrile, 30 mL of methanol, and 880 mL of 0.1% phosphoric acid in water. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

2.2. Standard Stock Solution Preparation (100 µg/mL)

Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This will be the standard stock solution.

2.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

2.4. Sample Preparation

  • For Drug Substance: Accurately weigh a sufficient amount of the sample, dissolve it in methanol, and dilute with the mobile phase to obtain a final concentration within the calibration range.

  • For Drug Product (e.g., Syrup): Accurately measure a volume of the syrup, dilute it with an acidic methanol solution, and sonicate to ensure complete extraction.[1] Centrifuge or filter the extract to remove any particulate matter. Further dilute the clear supernatant with the mobile phase to a concentration within the calibration range.

  • For Plant Material: To 100 mg of powdered plant material, add 3.0 mL of 70% (v/v) methanol and 0.5 mL of 0.1 M NaOH.[3][4] Sonicate for 10 minutes, then centrifuge. Repeat the extraction twice more and combine the supernatants.[3][4] Dilute the combined extract with the mobile phase to a suitable concentration.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions.

  • After each injection, allow the chromatogram to run for the specified time to ensure the elution of all components.

4. Data Analysis

  • Identify the cephaeline peak in the chromatograms based on the retention time of the reference standard. The retention time for cephaeline is expected to be around 9.0 minutes.[3][5]

  • Integrate the peak area for cephaeline in all chromatograms.

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). A good linear correlation should have an r² value ≥ 0.999.[1]

  • Calculate the concentration of this compound in the sample solutions using the regression equation.

Method Validation Summary

The described method should be validated according to ICH guidelines. A summary of typical validation parameters is provided below.

ParameterTypical Results
Linearity Range 0.01456 - 0.2184 µg on column[1]
Correlation Coefficient (r²) ≥ 0.999[1]
Accuracy (Recovery) 96.93% with RSD of 1.31%[1]
Precision (RSD) ≤ 2%
Limit of Detection (LOD) 0.0173 µg on column[6]
Limit of Quantification (LOQ) 0.0518 µg on column[6]

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Equilibration Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Sample Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

HPLC_System_Diagram Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Caption: Logical relationship of key HPLC system components.

References

Application Notes and Protocols for Cephaeline Dihydrochloride in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cephaeline Dihydrochloride in in vitro cytotoxicity assays. This document outlines the background, mechanism of action, and detailed protocols for assessing the cytotoxic effects of this compound on various cancer cell lines.

Introduction

This compound is a salt form of Cephaeline, an alkaloid naturally found in the roots of Cephaelis ipecacuanha. It is structurally related to emetine and has garnered significant interest in cancer research due to its potent cytotoxic and anti-proliferative properties. This document details its application in common cytotoxicity assays and elucidates its known mechanisms of action.

Mechanism of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily by inducing a form of iron-dependent programmed cell death known as ferroptosis. This is achieved through the inhibition of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[1][2] By inhibiting NRF2, Cephaeline downregulates the expression of key antioxidant genes such as GPX4 and SLC7A11.[1][2] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.

Additionally, Cephaeline has been shown to induce histone H3 acetylation, which can modulate gene expression and contribute to its anti-cancer activity.[1] While the direct interaction with the NF-κB pathway is still under investigation, the related compound emetine has been shown to inhibit the IKK-β/IκB-α/NFκB axis, suggesting a potential area for further research with Cephaeline.

Data Presentation

The cytotoxic activity of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
H460Lung CancerCCK-8240.088[2]
H460Lung CancerCCK-8480.058[2]
H460Lung CancerCCK-8720.035[2]
A549Lung CancerCCK-8240.089[2]
A549Lung CancerCCK-8480.065[2]
A549Lung CancerCCK-8720.043[2]
UM-HMC-1Mucoepidermoid CarcinomaMTTNot Specified0.16[1][3]
UM-HMC-2Mucoepidermoid CarcinomaMTTNot Specified2.08[1][3]
UM-HMC-3AMucoepidermoid CarcinomaMTTNot Specified0.02[1][3]
HeLaCervical CancerEbola VLP entry723.27[1]
Vero E6Kidney EpithelialEbola live virus720.02218[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for use with this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water). Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using CCK-8 Assay

This protocol details the use of the Cell Counting Kit-8 (CCK-8) assay to measure cytotoxicity induced by this compound.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 100 µL of cell suspension into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add 10 µL of the prepared this compound dilutions to the corresponding wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity for each concentration compared to the untreated control and calculate the IC50 value.

Protocol 3: Apoptosis Detection using Annexin V-FITC Staining

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the selected time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Experimental Workflow for Cytotoxicity Assays

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare Serial Dilutions of this compound C Add Compound to Cells B->C D Incubate for 24/48/72 hours C->D E1 Add MTT Reagent D->E1 MTT Assay E2 Add CCK-8 Reagent D->E2 CCK-8 Assay F1 Incubate & Solubilize E1->F1 F2 Incubate E2->F2 G Measure Absorbance F1->G F2->G H Calculate % Viability/ Cytotoxicity G->H I Determine IC50 H->I

Caption: Workflow for MTT and CCK-8 cytotoxicity assays.

Cephaeline-Induced Ferroptosis via NRF2 Inhibition

G cluster_pathway Cephaeline Mechanism of Action Cephaeline Cephaeline Dihydrochloride NRF2 NRF2 Cephaeline->NRF2 inhibition GPX4 GPX4 NRF2->GPX4 transcription SLC7A11 SLC7A11 NRF2->SLC7A11 transcription Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibition SLC7A11->Lipid_ROS inhibition Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis

Caption: Cephaeline inhibits NRF2, leading to ferroptosis.

General NF-κB Signaling Pathway in Cancer Cell Survival

G cluster_nfkb NF-κB Signaling in Cancer Stimuli Pro-inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates & -degrades NFkB NF-κB IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Anti-apoptotic, Proliferation) Cell_Survival Cell Survival & Chemoresistance Gene_Expression->Cell_Survival

Caption: NF-κB pathway promotes cancer cell survival.

References

Application of Cephaeline Dihydrochloride in Cancer Stem Cell Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cephaeline, an alkaloid derived from the roots of Cephaelis ipecacuanha, has demonstrated anti-cancer properties in various cancer cell lines.[1][2][3] Recent research has highlighted its potential to specifically target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance, metastasis, and relapse.[1][2][4] This document provides an overview of the application of Cephaeline Dihydrochloride in CSC research, detailing its mechanism of action, experimental data, and protocols for its use.

Mechanism of Action

This compound exerts its anti-CSC effects through a multi-faceted approach. The primary mechanisms identified include:

  • Inhibition of Tumorsphere Formation: Cephaeline has been shown to disrupt the formation of tumorspheres, which is a key characteristic of CSCs and reflects their self-renewal capacity.[1][2][3]

  • Induction of Histone Acetylation: The compound increases the acetylation of histone H3, specifically at lysine 9 (H3K9ac).[1][2][4] This epigenetic modification leads to chromatin relaxation, altering gene expression and potentially inhibiting CSC properties.

  • Modulation of CSC Markers: While its effect on the CSC marker aldehyde dehydrogenase (ALDH) has shown mixed results across different cell lines, it demonstrates an ability to interfere with CSC populations.[1][4]

  • Induction of Ferroptosis: In lung cancer models, Cephaeline has been shown to induce ferroptosis, a form of iron-dependent cell death, by inhibiting NRF2.[5][6]

  • Inhibition of Protein Synthesis: As a desmethyl analog of Emetine, Cephaeline is a known inhibitor of protein synthesis.[5] This is a critical mechanism for targeting CSCs, which often exhibit elevated rates of protein synthesis to maintain their anabolic state.[7][8]

  • Potential Inhibition of STAT3 Signaling: While direct evidence for Cephaeline is emerging, related compounds and pathways it affects suggest a potential role in inhibiting the STAT3 signaling pathway.[9] The STAT3 pathway is crucial for the maintenance and survival of CSCs in several cancers.[9][10][11]

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values of Cephaeline in various mucoepidermoid carcinoma (MEC) cell lines.

Cell LineIC50 (µM)Citation
UM-HMC-10.16[1]
UM-HMC-22.08[1]
UM-HMC-3A0.02[1]

Signaling Pathways and Experimental Workflows

Hypothesized Mechanism of Action of Cephaeline on Cancer Stem Cells

cluster_effects Cellular Effects Cephaeline Cephaeline Dihydrochloride Protein_Synthesis Protein Synthesis Cephaeline->Protein_Synthesis Inhibits Histone_Acetylation Histone H3 Acetylation (H3K9ac) Cephaeline->Histone_Acetylation Induces STAT3_Pathway STAT3 Signaling Pathway Cephaeline->STAT3_Pathway Inhibits (Hypothesized) Apoptosis_Ferroptosis Apoptosis / Ferroptosis Cephaeline->Apoptosis_Ferroptosis Induces CSC_Properties Cancer Stem Cell Properties (Self-Renewal, Proliferation) Protein_Synthesis->CSC_Properties Required for STAT3_Pathway->CSC_Properties Promotes Tumorsphere_Formation Tumorsphere Formation CSC_Properties->Tumorsphere_Formation Leads to

Caption: Hypothesized signaling pathways affected by Cephaeline in CSCs.

Experimental Workflow for Assessing Anti-CSC Activity

cluster_assays Functional & Molecular Assays Start Cancer Cell Line Culture Treatment Treat with Cephaeline (Varying Concentrations) Start->Treatment Sphere_Assay Tumorsphere Formation Assay Treatment->Sphere_Assay Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Flow_Cytometry Flow Cytometry (ALDH Activity / Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot / IF (H3K9ac, STAT3, etc.) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation Sphere_Assay->Data_Analysis Viability_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating Cephaeline's effect on cancer stem cells.

Experimental Protocols

Protocol 1: Cell Viability MTT Assay

This protocol is adapted from methods used to determine the IC50 values of Cephaeline in MEC cell lines.[1][2]

  • Cell Seeding: Plate 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO or PBS).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Tumorsphere Formation Assay

This functional assay evaluates the self-renewal capacity of CSCs.[2][4]

  • Cell Preparation: Prepare a single-cell suspension of the cancer cells.

  • Plating: Plate 1,000 cells per well in an ultra-low attachment 6-well plate.

  • Media: Culture the cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF).

  • Treatment: Add this compound at the desired concentrations (e.g., IC50 concentration) to the wells.

  • Incubation: Incubate for 7-14 days, allowing tumorspheres to form.

  • Quantification: Count the number of tumorspheres (e.g., >50 µm in diameter) and measure their size using a microscope.

  • Data Analysis: Compare the number and size of tumorspheres in the treated groups to the control group.

Protocol 3: Western Blot for Histone Acetylation

This protocol is used to assess the effect of Cephaeline on histone H3 acetylation.[1]

  • Cell Lysis: Treat cells with Cephaeline for 24 and 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetyl-Histone H3 (Lys9) (H3K9ac) overnight at 4°C. Also, probe for total Histone H3 or a loading control like GAPDH.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensity and normalize the H3K9ac signal to the total H3 or loading control.

Conclusion

This compound shows significant promise as a therapeutic agent for targeting cancer stem cells.[2][3] Its ability to inhibit tumorsphere formation, induce epigenetic modifications, and potentially modulate key CSC signaling pathways provides a strong rationale for further investigation.[1][4] The protocols outlined in this document offer a framework for researchers to explore the anti-CSC potential of Cephaeline in various cancer models. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy in combination with conventional cancer therapies.[1]

References

Cephaeline Dihydrochloride: A Potent Tool for Investigating CYP2D6-Mediated Drug Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Cephaeline Dihydrochloride is a natural alkaloid and a selective inhibitor of the Cytochrome P450 2D6 (CYP2D6) enzyme.[1] This makes it an invaluable tool compound for researchers in pharmacology, drug discovery, and toxicology. Understanding the metabolic pathways of novel drug candidates is a critical aspect of preclinical development, with a particular focus on the potential for drug-drug interactions (DDIs). CYP2D6 is a key enzyme responsible for the metabolism of approximately 25% of clinically used drugs.[2] Therefore, utilizing a selective inhibitor like Cephaeline allows for the precise elucidation of a compound's reliance on the CYP2D6 pathway for its metabolism. These application notes provide detailed protocols and data to guide researchers in using this compound for in vitro CYP2D6 inhibition studies.

Data Presentation: Inhibitory Potency of Cephaeline

The inhibitory effect of Cephaeline on CYP2D6 has been quantified to determine its potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters in this assessment.

ParameterValue (µM)Enzyme SystemSubstrateReference
IC50 121Human Liver MicrosomesBufuralol[1]
Ki 54Human Liver MicrosomesBufuralol[1]

These values indicate that Cephaeline is a moderately potent inhibitor of CYP2D6. For comparison, its inhibitory activity against other major CYP isoforms is significantly lower, highlighting its selectivity.

CYP IsoformIC50 (µM)Reference
CYP2C9 >1000[1]
CYP3A4 1000[1]

Mechanism of Inhibition

Cephaeline acts as a competitive inhibitor of CYP2D6.[3] This means that it binds to the active site of the enzyme, thereby preventing the substrate from binding and being metabolized.[2][3] This reversible interaction is crucial for its use as a tool compound, as its inhibitory effect can be overcome by increasing the substrate concentration. Understanding the mechanism of inhibition is vital for accurately interpreting experimental results and for building predictive models of drug-drug interactions.

cluster_0 CYP2D6 Inhibition by Cephaeline CYP2D6 CYP2D6 Enzyme ActiveSite Active Site CYP2D6->ActiveSite contains Metabolite Metabolite ActiveSite->Metabolite Catalyzes conversion to Substrate CYP2D6 Substrate (e.g., Bufuralol) Substrate->ActiveSite Binds to Cephaeline Cephaeline Cephaeline->ActiveSite Competitively binds to

Mechanism of competitive inhibition of CYP2D6 by Cephaeline.

Experimental Protocols

In Vitro CYP2D6 Inhibition Assay using Human Liver Microsomes

This protocol describes a method to determine the IC50 value of this compound for CYP2D6-mediated bufuralol 1'-hydroxylation in human liver microsomes.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • Bufuralol (CYP2D6 substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • 96-well microtiter plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in methanol or DMSO.[1] Subsequent dilutions should be made in the assay buffer to achieve the final desired concentrations.

    • Prepare a stock solution of bufuralol in methanol.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the human liver microsomes on ice immediately before use.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer (pH 7.4)

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • A series of concentrations of this compound (or vehicle control).

      • Bufuralol (at a concentration close to its Km for CYP2D6, typically 5-10 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the bufuralol metabolite (1'-hydroxybufuralol) using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition for each Cephaeline concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the Cephaeline concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow CYP2D6 Inhibition Assay Workflow prep Reagent Preparation (Cephaeline, HLM, Substrate, NADPH) setup Assay Plate Setup (Buffer, HLM, Cephaeline, Bufuralol) prep->setup preincubate Pre-incubation (37°C, 5-10 min) setup->preincubate initiate Initiate Reaction (Add NADPH) preincubate->initiate incubate Incubation (37°C, 15-30 min) initiate->incubate terminate Terminate Reaction (Add Acetonitrile) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis (Metabolite Quantification) process->analyze data Data Analysis (IC50 Calculation) analyze->data

Experimental workflow for the in vitro CYP2D6 inhibition assay.

Applications in Drug Discovery and Development

  • Reaction Phenotyping: Cephaeline can be used to determine if a new chemical entity (NCE) is a substrate of CYP2D6. By comparing the metabolism of the NCE in the presence and absence of Cephaeline, researchers can quantify the contribution of CYP2D6 to its overall clearance.

  • Drug-Drug Interaction (DDI) Studies: In vitro studies using Cephaeline can help predict the potential for clinical DDIs. If an NCE's metabolism is significantly inhibited by Cephaeline, it indicates a risk of elevated plasma concentrations and potential toxicity when co-administered with other drugs that are also CYP2D6 inhibitors.

  • Structure-Activity Relationship (SAR) Studies: For a series of compounds, Cephaeline can be used as a tool to understand how structural modifications affect their interaction with the CYP2D6 active site.

This compound is a well-characterized and selective inhibitor of CYP2D6, making it an essential tool for in vitro drug metabolism studies. The data and protocols presented here provide a comprehensive guide for its application in assessing the role of CYP2D6 in the metabolism of xenobiotics. Proper use of Cephaeline as a tool compound will contribute to a more thorough understanding of the metabolic profiles of drug candidates and aid in the prediction of potential drug-drug interactions.

References

Application Notes and Protocols for Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline is a natural alkaloid found in the roots of Carapichea ipecacuanha. Its dihydrochloride salt is a more stable and soluble form commonly used in experimental research. Cephaeline exhibits a range of biological activities, including antiviral, anticancer, and enzyme inhibitory properties.[1][2][3][4] These notes provide detailed protocols for the dissolution and handling of Cephaeline Dihydrochloride for in vitro and in vivo experiments.

Physicochemical Properties and Solubility

This compound is a white to off-white solid.[5] Its solubility is a critical factor for the design of robust and reproducible experiments. While sparingly soluble in water, it can be effectively dissolved in organic solvents and specific aqueous formulations.

Table 1: Solubility of this compound in Common Solvents

SolventConcentrationObservationsReference
Dimethyl Sulfoxide (DMSO)≥ 20.8 mg/mLA clear stock solution can be prepared.[6]
Methanol0.1, 1, 10, 100 µMUsed for preparing working solutions for microsomal incubation studies.[6]
Ethanol50 mMUsed to prepare a high-concentration stock solution.[7]
Water< 1 mg/mLSlightly soluble or insoluble.[8]

Experimental Protocols

Preparation of Stock Solutions

Critical Note: Due to the potent biological activity of this compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a chemical fume hood.

3.1.1. High-Concentration Stock in DMSO (Recommended for most in vitro applications)

This protocol yields a high-concentration stock solution suitable for serial dilution to working concentrations for cell-based assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from a powder with a molecular weight of 539.53 g/mol , dissolve 5.39 mg in 1 mL of DMSO).

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if precipitation occurs.[1][6]

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.[6]

3.1.2. Stock Solution in Ethanol

This protocol is suitable for applications where DMSO may interfere with the experimental system.

Materials:

  • This compound powder

  • 100% Ethanol

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Follow the same aseptic weighing procedure as for the DMSO stock.

  • Add the required volume of 100% ethanol to reach the target concentration.

  • Vortex until fully dissolved.

  • Aliquot for storage as described above.

Preparation of Working Solutions

3.2.1. In Vitro Working Solutions (e.g., for Cell Culture)

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium or buffer (e.g., PBS, HBSS)

Procedure:

  • Perform serial dilutions of the stock solution with the desired cell culture medium or buffer to achieve the final working concentration.

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of the solvent) should always be included in experiments.

3.2.2. In Vivo Working Solutions

For animal studies, the vehicle for administration must be biocompatible.

Materials:

  • This compound stock solution in DMSO (e.g., 20.8 mg/mL)[6]

  • Vehicle: 20% SBE-β-CD in Saline or Corn oil[6]

Procedure for a 2.08 mg/mL Working Solution: [6]

  • Prepare a 20.8 mg/mL stock solution of this compound in DMSO.[6]

  • To prepare 1 mL of the working solution, add 100 µL of the DMSO stock solution to 900 µL of the chosen vehicle (20% SBE-β-CD in Saline or Corn oil).[6]

  • Mix thoroughly until a clear and homogenous solution is formed.[6]

  • It is recommended to prepare this working solution fresh on the day of use.[1][6]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and its solutions.

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationNotes
Powder4°CAs per manufacturer's recommendationsStore in a dry, dark place.
Stock Solution in DMSO/Ethanol-80°C6 monthsSealed, away from moisture and light.[6]
-20°C1 monthSealed, away from moisture and light.[6]

Mechanism of Action and Signaling Pathway

Cephaeline exerts its biological effects through multiple mechanisms. One of its key actions is the induction of ferroptosis, a form of iron-dependent programmed cell death, by targeting the NRF2 pathway.[1] It also functions as an inhibitor of the E-site on the eukaryotic ribosome, thereby affecting protein translation.[7]

Cephaeline_Pathway Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 inhibits Ribosome Eukaryotic Ribosome (E-site) Cephaeline->Ribosome inhibits Antioxidant_Genes Antioxidant Genes (e.g., GPX4, SLC7A11) NRF2->Antioxidant_Genes activates ROS Increased Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS reduces Ferroptosis Ferroptosis ROS->Ferroptosis induces Cell_Death Cell Death / Antiviral Activity Ferroptosis->Cell_Death Translation Protein Translation Ribosome->Translation mediates Experimental_Workflow A Weigh this compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Store Stock Solution (-80°C) B->C D Prepare Working Solutions (Serial Dilution in Media) B->D E Treat Cells with Working Solutions D->E F Incubate for Desired Time E->F G Perform Assay (e.g., Viability, Western Blot) F->G H Data Analysis G->H

References

Application Notes and Protocols: Cephaeline Dihydrochloride Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cephaeline Dihydrochloride is a potent alkaloid, chemically related to emetine, and is utilized in various research and development applications. Due to its toxicity, stringent safety precautions and handling protocols are imperative to ensure the safety of laboratory personnel and the integrity of experimental outcomes. These application notes provide a comprehensive guide to the safe handling, storage, and emergency procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.

Table 1: GHS Classification for this compound [1][2][3]

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 3H301: Toxic if swallowedGHS06 (Skull and Crossbones)Danger
Specific Target Organ Toxicity, Repeated ExposureCategory 1H372: Causes damage to organs through prolonged or repeated exposureGHS08 (Health Hazard)Danger

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent direct contact and inhalation.[1][4]

Table 2: Required Personal Protective Equipment

PPE TypeSpecificationRationale
Gloves Nitrile rubber gloves (minimum thickness >0.11 mm). Double gloving is recommended.[4]Prevents skin contact. Double gloving provides an additional barrier.
Eye Protection Safety goggles with side shields or a face shield.Protects eyes from dust particles and splashes.
Lab Coat A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5]Prevents contamination of personal clothing.
Respiratory Protection A particulate filter respirator (e.g., N95 or P3) is necessary when handling the powder form, especially outside of a ventilated enclosure.[4]Prevents inhalation of the toxic powder.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure risk.

3.1. Engineering Controls:

  • All handling of this compound powder should be conducted in a designated area, within a certified chemical fume hood or a powder containment hood with a HEPA filter.[1]

  • Ensure a well-ventilated workspace to avoid the accumulation of dust or vapors.[1]

3.2. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.

  • Weighing: Weigh the compound in a ventilated enclosure. Use anti-static weigh boats to prevent dispersal of the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Post-Handling: After handling, wipe down all surfaces with a suitable decontaminating solution (e.g., 10% sodium hypochlorite solution followed by water).[1] Dispose of all contaminated materials as hazardous waste.

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4] Do not eat, drink, or smoke in areas where this compound is handled.[4]

3.3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[4]

  • Keep the container tightly sealed and store it in a locked cabinet or other secure location to restrict access.[1]

  • The recommended storage temperature is typically 2-8°C.[2]

Experimental Protocols

4.1. Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 423)

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a substance like Cephaeline, as referenced in toxicological studies of related compounds.[6][7]

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Materials:

  • This compound

  • Vehicle for administration (e.g., sterile water or saline)

  • Sprague-Dawley rats (or other appropriate rodent species)

  • Oral gavage needles

  • Calibrated balance

  • Appropriate caging and environmental controls

Methodology:

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the experiment to allow for acclimatization.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[8]

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle.

  • Dose Administration: Administer the prepared doses to different groups of animals via oral gavage. The volume administered should not exceed 1 ml/100g of body weight.[9]

  • Observation:

    • Continuously monitor the animals for the first hour after dosing for any clinical signs of toxicity.[8][10]

    • Subsequently, observe the animals hourly for the next six hours, and then daily for a period of 14 days.[8]

    • Record all signs of toxicity, including changes in behavior, motor activity, tremors, and any instances of mortality.[11]

  • Data Analysis: Calculate the LD50 value based on the mortality data from the different dose groups using a validated statistical method (e.g., Probit analysis).[11][12]

Diagrams

5.1. Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) prep_area Prepare Ventilated Workspace (Fume Hood) prep_ppe->prep_area weigh Weigh Compound prep_area->weigh Start Handling dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces (10% Sodium Hypochlorite) experiment->decontaminate Complete Experiment dispose Dispose of Contaminated Waste decontaminate->dispose remove_ppe Remove PPE dispose->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

5.2. Emergency Response Protocol for Accidental Exposure

G cluster_routes cluster_actions exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion skin_action Remove contaminated clothing. Wipe off as much as possible. Wash with plenty of water. skin->skin_action eye_action Rinse with water for several minutes while holding eyelids open. eye->eye_action inhalation_action Move to fresh air and rest. inhalation->inhalation_action ingestion_action Rinse mouth. DO NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention (Call Poison Center or Doctor) skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical ingestion_action->seek_medical

Caption: Emergency protocol for accidental exposure to this compound.

Spill and Waste Management

6.1. Spill Cleanup:

  • Minor Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the material using spark-proof tools and place it into a labeled, sealed container for hazardous waste.

    • Clean the spill area thoroughly with a 10% sodium hypochlorite solution, followed by a water rinse.[1]

  • Major Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Prevent entry to the area.

    • Follow institutional procedures for large hazardous material spills.

6.2. Waste Disposal:

  • All waste contaminated with this compound, including empty containers, disposable PPE, and cleaning materials, must be disposed of as hazardous waste.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.[1]

References

Application Notes and Protocols: Cephaeline Dihydrochloride-Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephaeline, a natural alkaloid, has demonstrated significant cytotoxic effects in various cancer cell lines. These application notes provide a comprehensive overview of cell lines sensitive to Cephaeline Dihydrochloride, detailing the quantitative measure of this sensitivity. Furthermore, this document outlines detailed protocols for key experiments to assess cellular responses to Cephaeline treatment, including cell viability, migration, and specific mechanistic assays. The information herein is intended to facilitate further research into the therapeutic potential of this compound.

Sensitive Cell Lines and Quantitative Data

This compound has shown potent activity against mucoepidermoid carcinoma (MEC) and non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Citation
UM-HMC-1 Mucoepidermoid Carcinoma0.16[1]
UM-HMC-2 Mucoepidermoid Carcinoma2.08[1]
UM-HMC-3A Mucoepidermoid Carcinoma0.02[1]
Cell LineCancer TypeIC50 (nM) - 24hIC50 (nM) - 48hIC50 (nM) - 72hCitation
H460 Non-Small Cell Lung Cancer885835[2]
A549 Non-Small Cell Lung Cancer896543[2]

Mechanisms of Action

This compound exerts its anti-cancer effects through distinct mechanisms in different cancer types.

  • Induction of Histone H3 Acetylation in Mucoepidermoid Carcinoma: In MEC cell lines, Cephaeline treatment leads to an increase in the acetylation of histone H3 at lysine 9 (H3K9ac).[1] This epigenetic modification is associated with chromatin relaxation and can influence gene expression, leading to the inhibition of cell proliferation and migration.[1]

  • Induction of Ferroptosis in Non-Small Cell Lung Cancer: In NSCLC cells, Cephaeline promotes a form of iron-dependent programmed cell death called ferroptosis.[2] This is achieved by targeting and inhibiting the transcription factor NRF2.[2] The downregulation of NRF2 leads to a decrease in the expression of its target genes, including GPX4 and SLC7A11, which are crucial for protecting cells from lipid peroxidation.[2] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2]

Signaling Pathway Diagrams

Histone_Acetylation Cephaeline-Induced Histone Acetylation in MEC Cells Cephaeline This compound HDAC Histone Deacetylases (HDACs) (Presumed Target) Cephaeline->HDAC Inhibition HistoneH3 Histone H3 HDAC->HistoneH3 Deacetylation H3K9ac Increased H3K9 Acetylation HistoneH3->H3K9ac Acetylation Promoted Chromatin Chromatin Relaxation H3K9ac->Chromatin GeneExpression Altered Gene Expression Chromatin->GeneExpression CellEffects Inhibition of Proliferation & Migration GeneExpression->CellEffects

Cephaeline's effect on histone acetylation.

Ferroptosis_Pathway Cephaeline-Induced Ferroptosis in NSCLC Cells Cephaeline This compound NRF2 NRF2 Cephaeline->NRF2 Inhibition GPX4 GPX4 NRF2->GPX4 Activation SLC7A11 SLC7A11 NRF2->SLC7A11 Activation LipidROS Lipid ROS Accumulation GPX4->LipidROS Inhibition GSH GSH Synthesis SLC7A11->GSH GSH->GPX4 Cofactor Ferroptosis Ferroptosis LipidROS->Ferroptosis

Cephaeline's induction of ferroptosis via NRF2.

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the IC50 of this compound.

Cell_Viability_Workflow Cell Viability Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Cephaeline Add varying concentrations of this compound Incubate_24h->Add_Cephaeline Incubate_Treatment Incubate for 24, 48, or 72h Add_Cephaeline->Incubate_Treatment Add_Reagent Add MTT or CCK-8 Reagent Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate for 1-4h Add_Reagent->Incubate_Reagent Measure_Absorbance Measure Absorbance Incubate_Reagent->Measure_Absorbance Calculate IC50 Calculate IC50 Measure_Absorbance->Calculate IC50

Workflow for the cell viability assay.

Materials:

  • Sensitive cell lines (e.g., UM-HMC-1, H460)

  • Complete culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For MEC cell lines (UM-HMC): Seed 5x10³ cells per well in a 96-well plate.

    • For NSCLC cell lines (H460, A549): Seed cells to achieve appropriate confluence for the experiment.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Cephaeline Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested range for initial experiments is 0.01 µM to 10 µM for MEC cells and 5 nM to 400 nM for NSCLC cells.[1][2]

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Cephaeline.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve Cephaeline, e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.[2]

  • MTT/CCK-8 Assay:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the log of Cephaeline concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Scratch (Wound Healing) Assay

This protocol is to assess the effect of Cephaeline on cell migration.

Materials:

  • Sensitive cell lines (e.g., UM-HMC-1)

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tips

  • This compound at the predetermined IC50 concentration

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound at the IC50 concentration. Include a vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and at regular intervals (e.g., 24, 48, and 60 hours) at the same position.[1]

  • Data Analysis: Measure the width of the scratch at different time points using software like ImageJ. Calculate the percentage of wound closure compared to the 0-hour time point.

Tumorsphere Formation Assay

This assay evaluates the effect of Cephaeline on cancer stem cell-like properties.

Materials:

  • Sensitive cell lines (e.g., UM-HMC-1)

  • Ultra-low attachment plates

  • Serum-free medium supplemented with growth factors (e.g., EGF, bFGF)

  • This compound at the predetermined IC50 concentration

Procedure:

  • Cell Preparation: Dissociate cells into a single-cell suspension.

  • Seeding: Seed a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment plates with serum-free medium containing Cephaeline at the IC50 concentration. Include a vehicle control.

  • Incubation: Incubate the plates for 7-10 days to allow for tumorsphere formation.

  • Analysis: Count the number and measure the size of the tumorspheres formed in each well under a microscope.

Immunofluorescence for H3K9ac

This protocol is to visualize the effect of Cephaeline on histone acetylation in MEC cells.[1]

Materials:

  • UM-HMC cell lines

  • 6-well plates with sterile coverslips

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against H3K9ac

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed 5x10⁴ UM-HMC cells on coverslips in 6-well plates and treat with Cephaeline at the IC50 for 24 and 48 hours.[1]

  • Fixation and Permeabilization: Fix the cells with 4% PFA for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 1 hour.[1]

  • Blocking and Antibody Incubation: Block with 3% BSA for 1 hour.[1] Incubate with the primary anti-H3K9ac antibody overnight at 4°C.[1]

  • Secondary Antibody and Staining: Wash and incubate with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the fluorescence using a fluorescence microscope.

Western Blot for NRF2 and Downstream Targets

This protocol is to assess the effect of Cephaeline on the NRF2 pathway in NSCLC cells.[2]

Materials:

  • H460 or A549 cell lines

  • 6-well plates

  • Lysis buffer

  • Primary antibodies against NRF2, GPX4, SLC7A11, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Seed 6x10⁵ cells per well in 6-well plates and treat with Cephaeline (e.g., 25, 50, 100 nM) for 24 hours.[2]

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescence imaging system.

Ferroptosis Assays (Lipid Peroxidation and GSH Levels)

These assays measure key markers of ferroptosis in NSCLC cells.[2]

Materials:

  • H460 or A549 cell lines

  • 6-well plates

  • Lipid Peroxidation (MDA) Assay Kit or C11-BODIPY 581/591 dye

  • GSH Assay Kit

  • Plate reader or fluorescence microscope

Procedure for Lipid Peroxidation (MDA Assay):

  • Cell Treatment: Seed 6x10⁵ cells per well in 6-well plates and treat with Cephaeline (25, 50, 100 nM) for 24 hours.[2]

  • Assay: Follow the manufacturer's protocol for the MDA assay kit, which typically involves cell lysis and a colorimetric reaction. Measure the absorbance at the specified wavelength.

Procedure for Lipid Peroxidation (C11-BODIPY 581/591):

  • Cell Treatment: Treat cells with Cephaeline as described above.

  • Staining: Incubate the cells with the C11-BODIPY 581/591 probe.

  • Imaging: Visualize the lipid peroxidation by fluorescence microscopy, observing the shift in fluorescence from red to green.

Procedure for GSH Assay:

  • Cell Treatment: Seed 6x10⁵ cells per well in 6-well plates and treat with Cephaeline for 24 hours.[2]

  • Assay: Follow the manufacturer's protocol for the GSH assay kit. This usually involves cell lysis and a reaction that produces a colorimetric or fluorescent signal proportional to the amount of GSH. Measure the signal using a plate reader.

References

Troubleshooting & Optimization

Preventing degradation of Cephaeline Dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Cephaeline Dihydrochloride in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in solution?

A1: this compound, a phenolic isoquinoline alkaloid, is susceptible to degradation primarily due to:

  • pH: As a phenolic compound, its stability is highly pH-dependent. Phenolic compounds are generally more stable in acidic conditions and prone to degradation in neutral to alkaline solutions.

  • Oxidation: The phenolic hydroxyl group in the cephaeline molecule is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal ions, and light.

  • Light (Photodegradation): Exposure to light, especially UV radiation, can lead to the degradation of phenolic compounds. Emetine, a closely related alkaloid, is known to turn yellow upon exposure to light and heat, suggesting a similar sensitivity for cephaeline.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.

Q2: What are the visible signs of this compound degradation in solution?

A2: Degradation of this compound solution may be indicated by a color change, typically a yellowing of the solution. The appearance of turbidity or precipitation may also signify degradation or solubility issues.

Q3: What is the optimal pH range for maintaining the stability of this compound in an aqueous solution?

A3: While specific studies on this compound are limited, based on the general stability of phenolic compounds and alkaloids, an acidic pH range is recommended to minimize degradation. It is advisable to maintain the pH of the solution below 7. A buffer system can be employed to ensure pH stability.

Q4: How can I prevent the oxidative degradation of my this compound solution?

A4: To prevent oxidative degradation, consider the following measures:

  • Use of Antioxidants: Incorporating antioxidants into your solution can effectively inhibit oxidation. Common choices include ascorbic acid and its salts.

  • Use of Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., by purging with nitrogen or argon) can minimize its exposure to oxygen.

Q5: Are there any specific excipients that are known to be compatible or incompatible with this compound?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Solution turns yellow shortly after preparation. Oxidation and/or Photodegradation. 1. Prepare the solution fresh before use.2. Protect the solution from light by using amber vials or covering the container with aluminum foil.3. Prepare and store the solution under an inert atmosphere (e.g., nitrogen).4. Add an antioxidant (e.g., ascorbic acid) and a chelating agent (e.g., EDTA) to the formulation.
Precipitate forms in the solution upon standing. Poor solubility, pH shift, or degradation product formation. 1. Ensure the pH of the solution is within the optimal range for solubility and stability (acidic pH is generally preferred).2. If solubility is an issue, consider the use of co-solvents such as ethanol or propylene glycol.3. If degradation is suspected, analyze the precipitate to identify its nature.
Loss of potency observed in analytical assays. Chemical degradation. 1. Review the storage conditions. Ensure the solution is stored at the recommended temperature and protected from light.2. Evaluate the pH of the solution and adjust if necessary.3. Incorporate stabilizers such as antioxidants and chelating agents into the formulation.4. Perform a forced degradation study to understand the degradation pathways and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the steps to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 7 days.

  • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.

3. Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to monitor for peak purity and the appearance of new peaks. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 280 nm).

  • Column Temperature: 30°C.

2. Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

Logical Workflow for Investigating this compound Degradation

degradation_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome prep_solution Prepare this compound Solution acid Acid Hydrolysis prep_solution->acid Expose to Stress base Base Hydrolysis prep_solution->base Expose to Stress oxidation Oxidation (H2O2) prep_solution->oxidation Expose to Stress thermal Thermal Stress prep_solution->thermal Expose to Stress photo Photostability prep_solution->photo Expose to Stress hplc_pda HPLC-PDA Analysis acid->hplc_pda base->hplc_pda oxidation->hplc_pda thermal->hplc_pda photo->hplc_pda lc_ms LC-MS for Identification hplc_pda->lc_ms Characterize Degradants pathways Identify Degradation Pathways lc_ms->pathways method Develop Stability-Indicating Method pathways->method

Caption: Workflow for investigating degradation pathways.

Potential Degradation Pathways of Cephaeline

degradation_pathways Cephaeline Cephaeline (Phenolic Isoquinoline Alkaloid) Oxidation Oxidation (Quinone Formation) Cephaeline->Oxidation O2, Metal Ions, Light Hydrolysis Hydrolysis (Potential Ether Cleavage) Cephaeline->Hydrolysis H+/OH- Photodegradation Photodegradation (Complex Reactions) Cephaeline->Photodegradation UV/Vis Light

Caption: Potential degradation pathways for Cephaeline.

Strategy for Stabilizing this compound in Solution

stabilization_strategy cluster_problem Problem cluster_solutions Solutions cluster_goal Goal Degradation Cephaeline Degradation pH_Control pH Control (Acidic Buffer) Degradation->pH_Control Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Degradation->Antioxidants Chelators Add Chelating Agents (e.g., EDTA) Degradation->Chelators Light_Protection Protect from Light (Amber Vials) Degradation->Light_Protection Inert_Atmosphere Inert Atmosphere (Nitrogen Purge) Degradation->Inert_Atmosphere Stable_Solution Stable Cephaeline Solution pH_Control->Stable_Solution Antioxidants->Stable_Solution Chelators->Stable_Solution Light_Protection->Stable_Solution Inert_Atmosphere->Stable_Solution

Caption: A multi-faceted approach to stabilization.

Troubleshooting inconsistent results with Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cephaeline Dihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Emetine?

Cephaeline is a natural alkaloid found in the roots of Cephaelis ipecacuanha.[1] It is structurally very similar to Emetine, differing by a hydroxyl group where Emetine has a methoxy group.[2] this compound is the salt form of Cephaeline, which generally exhibits improved solubility in aqueous solutions.[3]

Q2: What are the primary research applications of this compound?

This compound is investigated for several therapeutic properties, including:

  • Anticancer activity: It has been shown to reduce the viability of cancer cells, inhibit tumor growth and migration, and induce ferroptosis.[2][4][5]

  • Antiviral effects: It exhibits potent inhibition of viruses such as Zika and Ebola.[5][6]

  • Epigenetic modulation: It acts as an inductor of histone H3 acetylation.[2][4][5]

Q3: How should this compound be stored?

For optimal stability, this compound should be stored in a tight, light-resistant container.[7] Recommended storage temperature is typically 2-8°C for the solid form.[8] Stock solutions, once prepared, should be aliquoted and frozen at -20°C and are generally stable for up to 3 months.[8]

Q4: What are the solubility properties of this compound?

This compound is soluble in water.[3] For cell culture experiments, it is often dissolved in DMSO to create a stock solution.[5] The free base form, Cephaeline, is practically insoluble in water but freely soluble in dilute acids, methanol, ethanol, and chloroform.[3]

Troubleshooting Guide

Q5: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?

Inconsistent IC50 values can arise from several factors:

  • Compound Stability: Ensure that your stock solutions are fresh or have been stored properly at -20°C for no longer than 3 months.[8] Repeated freeze-thaw cycles should be avoided.

  • Cell Line Variability: Different cell lines can exhibit varying sensitivity to Cephaeline. For example, in one study, the IC50 values for three different mucoepidermoid carcinoma cell lines were 0.16 µM, 2.08 µM, and 0.02 µM.[2][5]

  • Assay Conditions: Factors such as cell seeding density, treatment duration, and the specific viability assay used (e.g., MTT, XTT) can all influence the outcome. Ensure these parameters are consistent across experiments.

  • Purity of the Compound: Verify the purity of your this compound lot. Impurities can affect its biological activity.

Q6: My this compound solution appears to be changing color. Is this normal?

Aqueous solutions of this compound can turn yellow over time.[3] This may indicate some degree of degradation or oxidation. It is recommended to use freshly prepared solutions for your experiments whenever possible to ensure consistent results.

Q7: I am not observing the expected effect on histone acetylation. What should I check?

  • Treatment Duration and Concentration: The induction of histone H3 acetylation can be time and concentration-dependent. One study reported significant acetylation of histone H3 at lysine 9 (H3K9ac) as early as 24 hours after administration in MEC cell lines.[5] You may need to optimize both the concentration and the incubation time for your specific cell line.

  • Detection Method: Ensure your antibody for detecting acetylated histones (e.g., anti-H3K9ac) is specific and validated for the application you are using (e.g., Western blot, immunofluorescence).

  • Cellular Context: The epigenetic landscape and the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs) can vary between cell types, potentially influencing the response to Cephaeline.

Data Presentation

Table 1: IC50 Values of Cephaeline in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay DurationReference
UM-HMC-1Mucoepidermoid Carcinoma0.1672h[2][5]
UM-HMC-2Mucoepidermoid Carcinoma2.0872h[2][5]
UM-HMC-3AMucoepidermoid Carcinoma0.0272h[2][5]
H460Lung CancerNot specified24, 48, 72h[5]
A549Lung CancerNot specified24, 48, 72h[5]

Experimental Protocols

Detailed Methodology for a Cell Viability (MTT) Assay

This protocol is a generalized procedure based on methodologies described in the literature.[2]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well, depending on the cell line's growth rate. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Solubilization: Incubate the plate for another 2-4 hours at 37°C. After this incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results and determine the IC50 value using appropriate software.

Visualizations

G Cephaeline Cephaeline HDACs Histone Deacetylases (HDACs) Cephaeline->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation AcetylatedHistones->Histones RelaxedChromatin Relaxed Chromatin AcetylatedHistones->RelaxedChromatin Induces Chromatin Compacted Chromatin Chromatin->RelaxedChromatin GeneExpression Altered Gene Expression RelaxedChromatin->GeneExpression

Caption: Proposed mechanism of Cephaeline-induced histone acetylation.

G Start Start: Cell Culture Treatment Treat with this compound Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Migration Cell Migration Assay (e.g., Scratch Assay) Treatment->Migration Protein Protein Analysis (e.g., Western Blot for H3K9ac) Treatment->Protein Analysis Data Analysis and Interpretation Viability->Analysis Migration->Analysis Protein->Analysis

Caption: General experimental workflow for assessing Cephaeline's effects.

G Problem Inconsistent Results Observed CheckCompound Check Compound: Purity, Storage, Freshness of Solution Problem->CheckCompound CheckCells Check Cells: Cell Line, Passage Number, Seeding Density Problem->CheckCells CheckProtocol Check Protocol: Reagent Concentrations, Incubation Times Problem->CheckProtocol Consistent Results Consistent? CheckCompound->Consistent CheckCells->Consistent CheckProtocol->Consistent Optimize Optimize Assay Parameters Consistent->Optimize No Proceed Proceed with Experiment Consistent->Proceed Yes Optimize->Problem

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing Cephaeline Dihydrochloride Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cephaeline Dihydrochloride in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cell viability assay?

A1: Based on published data, the effective concentration of this compound can vary significantly depending on the cell line. For initial experiments, a broad concentration range is recommended, starting from nanomolar (nM) to low micromolar (µM) levels. A typical starting range could be from 10 nM to 100 µM, tested in serial dilutions.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is generally soluble in water or DMSO. For cell culture applications, it is advisable to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it to the final working concentrations in your cell culture medium. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Which cell viability assay is most suitable for use with this compound?

A3: Standard colorimetric assays such as MTT, XTT, and CCK-8 are commonly used to assess cell viability following treatment with this compound. The choice of assay may depend on the specific cell line and experimental setup. It is important to consider potential interferences, as natural compounds can sometimes interact with the assay reagents.

Q4: How long should I incubate the cells with this compound?

A4: Incubation times can range from 24 to 72 hours, or even longer, depending on the cell line's doubling time and the specific research question. Shorter incubation times may reveal acute cytotoxic effects, while longer incubations can highlight cytostatic or other long-term effects.

Q5: I am observing a non-sigmoidal dose-response curve. What could be the reason?

A5: Non-sigmoidal or biphasic dose-response curves can occur for several reasons. At high concentrations, compound precipitation or off-target effects might lead to a plateau or even a decrease in the inhibitory effect. Conversely, at very low concentrations, some compounds can have a stimulatory effect (hormesis). It is also possible that the compound has a narrow therapeutic window. Careful observation of the cells under a microscope for signs of precipitation and extending the dilution range can help in interpreting these curves.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
  • Possible Cause: Uneven cell seeding, pipetting errors, or edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding by gentle trituration.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium.

Issue 2: Low Signal or Insensitive Response
  • Possible Cause: Insufficient cell number, low metabolic activity of the cells, or suboptimal incubation time with the assay reagent.

  • Solution:

    • Optimize the cell seeding density. A cell titration experiment is recommended to determine the linear range of the assay for your specific cell line.

    • Increase the incubation time with the viability assay reagent (e.g., MTT, XTT, CCK-8) to allow for sufficient color development.

    • Ensure that the cells are in the logarithmic growth phase at the time of the experiment.

Issue 3: High Background Absorbance
  • Possible Cause: Contamination of the culture medium or assay reagents, or interference from the this compound itself.

  • Solution:

    • Use fresh, sterile culture medium and assay reagents.

    • Include a "compound only" control (Cephaeline in medium without cells) to check for any intrinsic color or reducing activity of the compound that might interfere with the assay readings. Subtract this background absorbance from your experimental values.

Issue 4: Compound Precipitation in Culture Medium
  • Possible Cause: The concentration of this compound exceeds its solubility in the culture medium.

  • Solution:

    • Visually inspect the wells for any signs of precipitation after adding the compound.

    • If precipitation is observed, prepare a fresh, lower-concentration stock solution or reduce the final concentration in the assay.

    • Ensure that the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and to maintain compound solubility.

Data Presentation

Table 1: Reported IC50 Values of Cephaeline in Various Cell Lines

Cell LineCell TypeAssayIncubation TimeIC50 ValueCitation
UM-HMC-1Mucoepidermoid CarcinomaMTT72h0.16 µM[1]
UM-HMC-2Mucoepidermoid CarcinomaMTT72h2.08 µM[1]
UM-HMC-3AMucoepidermoid CarcinomaMTT72h0.02 µM[1]
H460Lung CancerCCK-824h88 nM[2]
H460Lung CancerCCK-848h58 nM[2]
H460Lung CancerCCK-872h35 nM[2]
A549Lung CancerCCK-824h89 nM[2]
A549Lung CancerCCK-848h65 nM[2]
A549Lung CancerCCK-872h43 nM[2]
HeLaCervical CancerMTT72h7.6 µM[2]
SK-OV-3Ovarian CancerMTT72h0.1 µM[2]
Vero E6Normal Kidney (Monkey)--22.18 nM (Ebola infection)[2]
HEK293Human Embryonic Kidney-1h976 nM (ZIKV RdRp inhibition)[2]

Experimental Protocols

MTT Assay Protocol for this compound
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

XTT Assay Protocol for this compound
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

CCK-8 Assay Protocol for this compound
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired period.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Logarithmic Growth Phase) Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Add Compound to Cells Cell_Seeding->Treatment Compound_Preparation 3. This compound Serial Dilutions Compound_Preparation->Treatment Incubation 5. Incubate (24-72 hours) Treatment->Incubation Add_Reagent 6. Add Viability Reagent (MTT/XTT/CCK-8) Incubation->Add_Reagent Incubate_Reagent 7. Incubate (1-4 hours) Add_Reagent->Incubate_Reagent Read_Plate 8. Measure Absorbance Incubate_Reagent->Read_Plate Data_Processing 9. Data Processing (Background Subtraction) Read_Plate->Data_Processing Dose_Response 10. Generate Dose-Response Curve Data_Processing->Dose_Response IC50 11. Calculate IC50 Dose_Response->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

Signaling_Pathways cluster_ferroptosis NRF2/Ferroptosis Pathway cluster_acetylation Histone Acetylation Pathway Cephaeline1 Cephaeline NRF2 NRF2 Cephaeline1->NRF2 inhibition GPX4 GPX4 NRF2->GPX4 transcription SLC7A11 SLC7A11 NRF2->SLC7A11 transcription Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS reduction SLC7A11->Lipid_ROS glutathione synthesis Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Cephaeline2 Cephaeline HDACs Histone Deacetylases (HDACs) Cephaeline2->HDACs inhibition (putative) Histone_Acetylation Histone H3 Acetylation (H3K9ac) HDACs->Histone_Acetylation deacetylation Chromatin Chromatin Decondensation Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest/ Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathways affected by this compound.

References

Cephaeline Dihydrochloride stability in different buffer systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Cephaeline Dihydrochloride in various buffer systems. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the composition of the buffer system. Like many alkaloids, this compound may be susceptible to hydrolysis and oxidation. Exposure to light and elevated temperatures can accelerate degradation processes.[1][2]

Q2: What is the expected appearance of a this compound solution, and what do changes in appearance indicate?

A2: A freshly prepared solution of this compound is typically colorless. The development of a yellow color can indicate degradation, particularly upon exposure to light and heat.[1][2] Any precipitation or change in clarity could suggest insolubility or degradation product formation.

Q3: Are there any general recommendations for the pH range to maintain the stability of this compound?

A3: While specific data for this compound is limited, for the structurally related emetine hydrochloride, injection formulations are typically maintained at a pH between 3.0 and 5.0.[1] Generally, weakly basic alkaloids often exhibit maximal stability in acidic to slightly acidic conditions. It is crucial to perform pH-stability profiling to determine the optimal pH for your specific formulation.

Q4: Can the type of buffer used impact the stability of this compound?

A4: Yes, the buffer components can directly participate in the degradation of a compound, a phenomenon known as buffer catalysis.[3] For instance, phosphate and borate buffers have been shown to accelerate the degradation of some drugs.[3][4] Therefore, it is advisable to evaluate stability in different buffer systems such as citrate, acetate, and phosphate to identify the most suitable one.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly rapid degradation of this compound. The pH of the buffer system may be outside the optimal stability range.Conduct a pH-stability study by preparing the solution in a series of buffers with varying pH values (e.g., pH 3-8) to identify the pH of maximum stability.
The buffer components may be catalyzing the degradation.Test the stability of this compound in different buffer systems (e.g., citrate, acetate, phosphate) at the same pH to identify any catalytic effects.[3]
The solution may have been exposed to light or elevated temperatures.Store solutions protected from light and at controlled, refrigerated temperatures.[1][2] Conduct photostability and thermal stress studies to understand these effects.
Precipitation is observed in the this compound solution. The concentration of the compound may exceed its solubility at the given pH and temperature.Determine the solubility of this compound at different pH values. You may need to adjust the pH or the concentration of the solution.
A degradation product that is insoluble may be forming.Analyze the precipitate to identify its composition. This can provide insights into the degradation pathway.
Inconsistent results in stability studies. The analytical method may not be stability-indicating.Develop and validate an HPLC method that can separate this compound from its degradation products.[5] Forced degradation studies are essential for this purpose.
Variability in sample preparation and storage.Ensure consistent and well-documented procedures for sample preparation, storage, and handling.

Illustrative Stability Data

Disclaimer: The following table presents illustrative data based on the general stability profiles of similar alkaloids due to the lack of specific published quantitative data for this compound. Researchers must perform their own stability studies to obtain accurate data for their specific experimental conditions.

Buffer System (0.1 M)pHTemperature (°C)Storage Condition% Recovery after 7 days (Illustrative)
Citrate Buffer3.04Protected from light98.5
Acetate Buffer4.54Protected from light99.2
Phosphate Buffer6.04Protected from light95.1
Phosphate Buffer7.44Protected from light90.3
Citrate Buffer3.025Protected from light92.7
Acetate Buffer4.525Protected from light94.5
Phosphate Buffer6.025Protected from light85.6
Phosphate Buffer7.425Protected from light78.9
Acetate Buffer4.540Protected from light80.2
Acetate Buffer4.525Exposed to light88.1

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and this compound Stock Solution
  • Buffer Preparation: Prepare 0.1 M solutions of citrate, acetate, and phosphate buffers with pH values ranging from 3.0 to 8.0.

  • Stock Solution Preparation: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., water for injection or a minimal amount of an appropriate organic solvent before dilution with buffer) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

Protocol 2: pH-Stability Profiling
  • Sample Preparation: Dilute the this compound stock solution with each prepared buffer to a final concentration (e.g., 100 µg/mL).

  • Incubation: Aliquot the samples into amber vials and store them at a constant temperature (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 7 days).

  • Analysis: Analyze the samples immediately using a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

Protocol 3: Forced Degradation Study

To develop a stability-indicating analytical method, forced degradation studies are necessary.

  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug and drug solution to 60°C for 48 hours.

  • Photodegradation: Expose the drug solution to UV light (254 nm) and fluorescent light for a defined period.

  • Analysis: Analyze the stressed samples by HPLC to ensure the degradation products are well-resolved from the parent drug peak.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_results Data Interpretation prep_buffers Prepare Buffer Solutions (pH 3-8) sample_prep Prepare Samples in Different Buffers prep_buffers->sample_prep prep_stock Prepare this compound Stock Solution prep_stock->sample_prep incubation Incubate at Different Temperatures & Light Conditions sample_prep->incubation sampling Withdraw Samples at Time Points incubation->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Determine Degradation Kinetics & Optimal Conditions hplc_analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound.

troubleshooting_logic start Problem: Unexpected Degradation check_ph Is pH in optimal range? start->check_ph check_buffer Are buffer components inert? check_ph->check_buffer Yes solution_ph Solution: Conduct pH-stability study check_ph->solution_ph No check_storage Proper storage (light & temp)? check_buffer->check_storage Yes solution_buffer Solution: Test alternative buffers check_buffer->solution_buffer No check_storage->start No solution_storage Solution: Control storage conditions

Caption: Troubleshooting logic for unexpected degradation of this compound.

References

Technical Support Center: Cephaeline Dihydrochloride Purity Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a Cephaeline Dihydrochloride sample.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to confirm the purity of a this compound sample?

A1: The purity of a this compound sample is typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity assessment. Thin-Layer Chromatography (TLC) offers a rapid, qualitative check for impurities. Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the compound's identity and structure, which indirectly supports purity assessment.

Q2: What is the most common impurity in a this compound sample?

A2: The most common impurity to look for is emetine.[1] Cephaeline and emetine are structurally very similar alkaloids, often found together in their natural source, the ipecac root.[1][2] Emetine can be formed by the methylation of cephaeline. Therefore, analytical methods should be capable of separating cephaeline from emetine.

Q3: Why is it important to use a reference standard?

A3: A certified reference standard (CRS) of this compound is crucial for accurate purity determination.[3] It serves as a benchmark for comparing retention times in chromatography and spectral data in spectroscopy, allowing for unambiguous identification and quantification of the main compound and any impurities. The European Pharmacopoeia (EP) provides a reference standard for Cephaeline hydrochloride.[3]

Q4: Can I use Thin-Layer Chromatography (TLC) for a quick purity check?

A4: Yes, TLC is a simple and cost-effective method for a rapid qualitative assessment of purity.[4][5] By comparing the spot of your sample to a reference standard on the same plate, you can visually identify the presence of impurities as additional spots. A procedure for the TLC analysis of a related compound, emetine hydrochloride, can be adapted to limit the amount of cephaeline as an impurity.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Issue: Poor peak resolution between Cephaeline and potential impurities (e.g., Emetine).

  • Possible Cause: The mobile phase composition may not be optimal for separation.

  • Solution:

    • Adjust Mobile Phase: Modify the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A slight change in the percentage of the organic phase can significantly impact resolution.

    • Change pH of Aqueous Phase: The ionization state of cephaeline and emetine can be altered by adjusting the pH of the mobile phase, which can improve separation. A mobile phase consisting of a buffer at pH 4.0 has been used successfully.[6] Another method utilizes 0.1% phosphoric acid in the aqueous phase.[4][5][7]

    • Use Ion-Pairing Reagents: Adding an ion-pairing reagent like 1-heptanesulfonic acid sodium salt to the mobile phase can enhance the retention and resolution of basic compounds like cephaeline.[6]

Issue: No peak or a very small peak is observed for the sample injection.

  • Possible Cause: The sample may not have been properly dissolved or the concentration is too low.

  • Solution:

    • Check Solubility: this compound is soluble in water, methanol, and ethanol.[8] Ensure the sample is fully dissolved in the chosen solvent before injection.

    • Increase Concentration: Prepare a more concentrated sample solution. For reference, HPLC methods have been described for quantifying cephaeline in the ng/mL range in biological fluids.[6][9]

    • Verify Detector Settings: Ensure the UV detector is set to an appropriate wavelength. Wavelengths around 205 nm, 245 nm, 283 nm, and 285 nm have been used for the detection of cephaeline.[5][6][10]

Thin-Layer Chromatography (TLC)

Issue: The spots are streaky and not well-defined.

  • Possible Cause: The sample may be overloaded, or the developing solvent system is not suitable.

  • Solution:

    • Dilute the Sample: Apply a smaller amount of the sample to the TLC plate.

    • Optimize Mobile Phase: A common mobile phase for separating related alkaloids is a mixture of chloroform and diethylamine (9:1 v/v). Experiment with different solvent systems of varying polarity to achieve better separation and spot shape.

Issue: Difficulty in visualizing the spots.

  • Possible Cause: The visualization agent is not effective, or the compound does not absorb UV light strongly at the wavelength used.

  • Solution:

    • Use a Suitable Visualization Reagent: A spray reagent made from p-nitroaniline, hydrochloric acid, and sodium nitrite solution can be used for visualization after initial treatment with sodium hydroxide solution.

    • UV Detection: Visualize the plate under UV light (typically at 254 nm and/or 365 nm) if the compounds are UV-active.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Table 1: HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[4][6]
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile:Methanol (75:25 v/v)
Gradient Isocratic elution with a mixture of A and B (e.g., 88:12 v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 40 °C[5]
Detection UV at 283 nm[10]

Procedure:

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).[4][5]

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a similar concentration to the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Evaluation:

    • Confirm the identity of the main peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Identify and quantify any impurities by comparing their retention times and responses to known impurity standards, if available.

Thin-Layer Chromatography (TLC) for Qualitative Purity Assessment

Table 2: TLC Parameters

ParameterDescription
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Chloroform : Diethylamine (9:1, v/v)
Sample Preparation Dissolve the sample and reference standard in methanol (e.g., 1 mg/mL).
Application Spot 10 µL of the sample and standard solutions onto the TLC plate.
Development Develop the plate in a saturated chromatography chamber until the solvent front is approximately 1 cm from the top.
Visualization 1. Air-dry the plate.2. Spray with 2.5 N sodium hydroxide solution and dry at 50°C for 5 minutes.3. Spray with a freshly prepared solution of p-nitroaniline in hydrochloric acid and sodium nitrite.

Interpretation:

  • The main spot in the sample lane should have the same Rf value as the reference standard.

  • The presence of any additional spots in the sample lane indicates the presence of impurities. The intensity and size of these spots can provide a semi-quantitative estimation of their levels.

Visualizations

Purity_Confirmation_Workflow cluster_0 Sample Reception & Initial Assessment cluster_1 Qualitative Purity Screen cluster_2 Quantitative Purity & Identity Confirmation cluster_3 Final Purity Determination Sample This compound Sample Dissolution Dissolve in appropriate solvent (e.g., Methanol) Sample->Dissolution TLC_Analysis Thin-Layer Chromatography (TLC) Dissolution->TLC_Analysis HPLC_Analysis High-Performance Liquid Chromatography (HPLC) Dissolution->HPLC_Analysis MS_Analysis Mass Spectrometry (MS) Dissolution->MS_Analysis NMR_Analysis Nuclear Magnetic Resonance (NMR) Dissolution->NMR_Analysis TLC_Result Check for number of spots vs. Reference Standard TLC_Analysis->TLC_Result TLC_Result->HPLC_Analysis Proceed if single spot or minor impurities Purity_Report Purity Report Generation HPLC_Analysis->Purity_Report MS_Analysis->Purity_Report NMR_Analysis->Purity_Report

Caption: Workflow for this compound Purity Confirmation.

Troubleshooting_HPLC Problem Poor Peak Resolution in HPLC Cause1 Suboptimal Mobile Phase Problem->Cause1 Cause2 Incorrect pH Problem->Cause2 Cause3 Lack of Ion-Pairing Problem->Cause3 Solution1 Adjust Organic/Aqueous Ratio Cause1->Solution1 Solution2 Modify pH of Aqueous Phase Cause2->Solution2 Solution3 Add Ion-Pairing Reagent Cause3->Solution3

Caption: Troubleshooting Poor HPLC Peak Resolution.

References

Addressing off-target effects of Cephaeline Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Cephaeline Dihydrochloride during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and mechanisms of action of Cephaeline?

Cephaeline is a natural alkaloid with several reported biological activities. Its primary known mechanisms include:

  • Antiviral Activity: Cephaeline exhibits potent inhibitory effects against Zika virus (ZIKV) and Ebola virus (EBOV) infections.[1]

  • Anti-cancer Activity: It has demonstrated anti-cancer properties in various cell lines, including mucoepidermoid carcinoma and lung cancer.[1][2][3] This is achieved through mechanisms such as the induction of histone H3 acetylation and the promotion of ferroptosis by inhibiting NRF2.[1]

  • Emetic Effect: Cephaeline is a component of syrup of ipecac and induces vomiting by stimulating the stomach lining.[4]

Q2: Are there any known off-target effects of this compound?

Yes, some off-target activities of Cephaeline have been reported:

  • Cytochrome P450 Inhibition: Cephaeline is a known inhibitor of the cytochrome P450 enzymes CYP2D6. This can lead to drug-drug interactions if co-administered with other drugs metabolized by this enzyme.

  • Serotonin Receptor Interaction: Its emetic effect is linked to interactions with serotonin receptors.

  • RBBP9 Inhibition: The structurally related alkaloid, emetine, has been shown to be a non-covalent, selective inhibitor of Retinoblastoma Binding Protein 9 (RBBP9).[5] Given the structural similarity, a similar interaction for Cephaeline could be a potential off-target effect to consider.

Q3: Where can I find a comprehensive off-target screening panel for this compound?

Summary of Known Cephaeline Activities

Due to the limited public availability of broad off-target screening data, this table summarizes the currently known primary and off-target activities of Cephaeline.

Target ClassSpecific Target/PathwayActivityReported Effect
Primary Targets
Viral ProteinsZika Virus (ZIKV) NS5 RdRpInhibitionAntiviral
Ebola Virus (EBOV)Inhibition of VLP entryAntiviral
Epigenetic RegulationHistone H3 AcetylationInductionAnti-cancer
Oxidative Stress PathwayNRF2InhibitionPro-ferroptotic, Anti-cancer
Known Off-Targets
Cytochrome P450CYP2D6InhibitionPotential for drug-drug interactions
Serotonin ReceptorsNot specifiedInteractionEmetic effects
Other (by analogy)RBBP9 (based on emetine)Potential InhibitionPotential effects on cell cycle and apoptosis

Troubleshooting Guide: Unexpected Experimental Results

Encountering unexpected results is a common challenge in research. This guide provides a systematic approach to troubleshoot potential off-target effects of this compound.

Problem 1: Observed cellular phenotype is inconsistent with the known on-target mechanism.

For example, you are studying the anti-cancer effects of Cephaeline via NRF2 inhibition, but you observe effects on cell morphology or adhesion that are not typically associated with this pathway.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Step 1: Verify Compound Identity and Purity A->B C Step 2: Rule Out Experimental Artifacts B->C D Step 3: Literature Review for Alternative Mechanisms C->D E Step 4: Design Experiments to Test for Off-Target Effects D->E F Step 5: Utilize 'Omics' Approaches E->F G Step 6: Employ a Structurally Unrelated Inhibitor F->G H Conclusion: Differentiate On-Target vs. Off-Target Effects G->H

Troubleshooting Workflow for Unexpected Phenotypes

Detailed Methodologies:

  • Step 1: Verify Compound Identity and Purity

    • Protocol: Confirm the identity and purity of your this compound stock using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). Impurities or degradation products can lead to unexpected biological activity.

    • Rationale: Ensuring the integrity of the compound is the first critical step in troubleshooting.

  • Step 2: Rule Out Experimental Artifacts

    • Protocol:

      • Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is consistent across all experimental and control groups and does not induce the observed phenotype.

      • Assay-Specific Controls: Include appropriate positive and negative controls for your specific assay to ensure it is performing as expected. For cytotoxicity assays, consider that different assays measure different cellular parameters (e.g., mitochondrial activity vs. membrane integrity), which can be affected by off-target mechanisms.[9]

    • Rationale: It is crucial to eliminate the possibility that the observed effects are due to the experimental conditions rather than the compound itself.

  • Step 3: Literature Review for Alternative Mechanisms

    • Protocol: Conduct a thorough literature search for Cephaeline and structurally similar compounds (e.g., emetine) to identify any reported alternative or off-target activities that might explain your observations.

    • Rationale: The observed phenotype may have been previously described in a different context.

  • Step 4: Design Experiments to Test for Off-Target Effects

    • Protocol:

      • Dose-Response Analysis: Perform a detailed dose-response curve for both the on-target effect and the unexpected phenotype. A significant difference in the EC50 values may suggest that the two effects are mediated by different targets.

      • Target Engagement Assays: If a potential off-target is identified, use techniques like cellular thermal shift assays (CETSA) or immunoprecipitation to confirm direct binding of Cephaeline to this target in your cellular model.

    • Rationale: These experiments can provide evidence for the involvement of alternative targets.

  • Step 5: Utilize 'Omics' Approaches

    • Protocol:

      • Transcriptomics (RNA-seq): Treat your cells with Cephaeline and perform RNA sequencing to identify differentially expressed genes. Pathway analysis of these genes can reveal unexpected signaling pathways being modulated.

      • Proteomics/Phosphoproteomics: Analyze changes in protein expression or phosphorylation status to identify signaling cascades affected by the compound.

    • Rationale: 'Omics' approaches provide an unbiased, global view of the cellular response to the compound, which can help in identifying novel off-target pathways.

  • Step 6: Employ a Structurally Unrelated Inhibitor

    • Protocol: Use a known inhibitor of the intended target (e.g., a different NRF2 inhibitor) that is structurally distinct from Cephaeline. If this compound recapitulates the on-target effect but not the unexpected phenotype, it strongly suggests the latter is an off-target effect of Cephaeline.

    • Rationale: This is a powerful method to distinguish between on-target and off-target pharmacology.

Problem 2: High background or toxicity in cellular assays.

Troubleshooting Guide:

Logical Relationship Diagram:

G A High Background/Toxicity B Is the concentration too high? A->B Check C Is the vehicle causing toxicity? A->C Check D Is the compound degrading? A->D Check E Are you observing off-target cytotoxicity? A->E Consider F Perform dose-response to find optimal concentration B->F Yes G Lower vehicle concentration or switch vehicle C->G Yes H Prepare fresh stock solutions D->H Yes I Perform cell health assays (e.g., Annexin V/PI staining) E->I Possible

Troubleshooting High Background/Toxicity

Detailed Methodologies:

  • Perform a Dose-Response Curve: Determine the IC50 or EC50 for your intended effect and use concentrations around this value. High concentrations are more likely to induce off-target effects and general cytotoxicity.

  • Assess Cell Viability: Use multiple methods to assess cell health. For example, an MTT assay measures metabolic activity, while Annexin V/PI staining can distinguish between apoptosis and necrosis.[9] Unexpectedly high levels of cell death could indicate an off-target cytotoxic effect.

  • Check Solubility: this compound has specific solubility properties. Ensure it is fully dissolved in your vehicle at the working concentration. Compound precipitation can cause artifacts and apparent toxicity.

  • Consider the Cell Line: Different cell lines have varying expression levels of on- and off-target proteins, as well as different sensitivities to cytotoxic agents. The observed toxicity may be cell-line specific.

By following these troubleshooting guides and considering the known biological activities of this compound, researchers can better design their experiments, interpret their results, and identify and mitigate potential off-target effects.

References

Technical Support Center: Cephaeline Dihydrochloride and Fluorescent Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from Cephaeline Dihydrochloride in fluorescent assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and provide detailed experimental protocols to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with our fluorescent assay?

A1: Yes, this compound has the potential to interfere with fluorescent assays. This is because Cephaeline is an intrinsically fluorescent molecule.[1] This inherent fluorescence can lead to false-positive signals or an increase in background noise, depending on the spectral properties of the compound and the fluorophores used in your assay.

Q2: What are the primary mechanisms of interference?

A2: The two primary mechanisms by which small molecules like this compound can interfere with fluorescent assays are:

  • Autofluorescence: The compound itself emits light upon excitation, which can be detected by the assay reader and contribute to the overall signal.[2][3]

  • Spectral Overlap: The excitation or emission spectrum of this compound may overlap with that of the fluorescent probe used in your assay, leading to signal bleed-through or quenching.[2][4]

Q3: At what wavelengths might this compound interfere?

A3: Cephaeline's fluorescence is measured with an excitation wavelength of 283 nm and an emission wavelength of 317 nm.[1] Assays using fluorophores that are excited or emit in this UV range are at the highest risk of interference.

Q4: How can I determine if this compound is interfering with my assay?

A4: The most direct way is to run a control experiment. This involves measuring the fluorescence of a sample containing only this compound at the same concentration used in your main experiment, under the same assay conditions (buffer, temperature, etc.). A significant signal from this control sample indicates interference.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow these troubleshooting steps:

Step 1: Characterize the Interference

The first step is to determine the nature and extent of the interference.

Issue: My fluorescence signal is unexpectedly high in the presence of this compound.

  • Possible Cause: Autofluorescence of this compound.

  • Troubleshooting Action:

    • Prepare a control sample containing only this compound in the assay buffer.

    • Measure the fluorescence of this control sample using the same excitation and emission wavelengths as your experimental assay.

    • If a significant signal is detected, this confirms autofluorescence.

Issue: My fluorescence signal is lower than expected or quenched.

  • Possible Cause: Inner filter effect or quenching due to spectral overlap.[5]

  • Troubleshooting Action:

    • Measure the absorbance spectrum of this compound.

    • Compare the absorbance spectrum with the excitation and emission spectra of your fluorophore. Significant overlap suggests potential quenching.

Step 2: Mitigate the Interference

Once the interference is characterized, you can take steps to mitigate it.

Strategy 1: Spectral Unmixing

  • Description: If your plate reader or microscope has the capability, you can use spectral unmixing to mathematically separate the fluorescence signal of your probe from the interfering signal of this compound.

  • When to use: When there is a clear, distinguishable spectral difference between your fluorophore and this compound.

Strategy 2: Use of Alternative Fluorophores

  • Description: Select a fluorescent probe with excitation and emission spectra that do not overlap with the fluorescence of this compound. Probes that are excited by and emit at longer wavelengths (in the red or far-red spectrum) are generally less susceptible to interference from autofluorescent compounds.[5]

  • When to use: When spectral unmixing is not possible or effective.

Strategy 3: Blank Subtraction

  • Description: If the interference is consistent and concentration-dependent, you can subtract the background fluorescence from your experimental wells.

  • When to use: When the autofluorescence of this compound is the primary source of interference and does not affect the quantum yield of the assay fluorophore.

Quantitative Data Summary

The following table summarizes the key spectral properties of Cephaeline.

CompoundExcitation Max (nm)Emission Max (nm)Reference
Cephaeline283317[1]

Experimental Protocols

Protocol 1: Determining Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound under your specific assay conditions.

Materials:

  • This compound

  • Assay buffer

  • Fluorescence microplate reader or spectrofluorometer

  • Microplates or cuvettes compatible with your instrument

Method:

  • Prepare a stock solution of this compound in your assay buffer.

  • Create a serial dilution of the this compound stock solution to cover the concentration range used in your experiments.

  • Pipette the dilutions into the wells of a microplate or into cuvettes. Include a blank control containing only the assay buffer.

  • Set the excitation and emission wavelengths on your instrument to match those used for your experimental fluorophore.

  • Measure the fluorescence intensity of each well or cuvette.

  • Plot the fluorescence intensity against the concentration of this compound to determine the relationship between concentration and autofluorescence.

Protocol 2: Assessing Spectral Overlap

Objective: To determine if the absorbance spectrum of this compound overlaps with the excitation or emission spectrum of your assay's fluorophore.

Materials:

  • This compound

  • Assay buffer

  • UV-Vis spectrophotometer

  • Fluorophore used in your assay

  • Spectrofluorometer

Method:

  • Absorbance Spectrum of this compound:

    • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

    • Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 250-700 nm).

  • Excitation and Emission Spectra of Your Fluorophore:

    • Prepare a solution of your fluorophore in the assay buffer.

    • Use a spectrofluorometer to measure the excitation and emission spectra of the fluorophore.

  • Analysis:

    • Overlay the absorbance spectrum of this compound with the excitation and emission spectra of your fluorophore.

    • Significant overlap between the this compound absorbance spectrum and the fluorophore's excitation or emission spectrum indicates a high potential for the inner filter effect.

Visualizations

TroubleshootingWorkflow start Suspected Interference characterize Step 1: Characterize Interference start->characterize autofluorescence_test Run Autofluorescence Control characterize->autofluorescence_test High Signal? spectral_overlap_test Assess Spectral Overlap characterize->spectral_overlap_test Low Signal? mitigate Step 2: Mitigate Interference autofluorescence_test->mitigate spectral_overlap_test->mitigate spectral_unmixing Spectral Unmixing mitigate->spectral_unmixing alt_fluorophore Use Alternative Fluorophore mitigate->alt_fluorophore blank_subtraction Blank Subtraction mitigate->blank_subtraction end Accurate Results spectral_unmixing->end alt_fluorophore->end blank_subtraction->end

Caption: Troubleshooting workflow for this compound interference.

InterferenceMechanisms cluster_autofluorescence Mechanism 1: Autofluorescence cluster_quenching Mechanism 2: Spectral Overlap Cephaeline Cephaeline Dihydrochloride Fluorophore Assay Fluorophore Cephaeline->Fluorophore Detector Detector Cephaeline->Detector Emits Light (Interference) Excitation Excitation Light Excitation->Cephaeline Excites Excitation->Fluorophore Excites Fluorophore->Detector Emits Light (Signal) Autofluorescence Autofluorescence Quenching Quenching/ Inner Filter Effect AssaySignal Desired Assay Signal

References

Validation & Comparative

A Comparative Analysis of the Efficacy of Cephaeline Dihydrochloride and Emetine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of Cephaeline Dihydrochloride and its close structural analog, Emetine. The information presented is collated from various experimental studies to aid researchers in making informed decisions for their investigative pursuits.

Overview and Mechanism of Action

Cephaeline and Emetine are both isoquinoline alkaloids derived from the ipecacuanha plant (Carapichea ipecacuanha). They are traditionally known for their emetic and antiprotozoal properties. Their primary mechanism of action involves the inhibition of protein synthesis in eukaryotic cells by binding to the 40S ribosomal subunit, thereby blocking peptide chain elongation.[1][2] However, recent studies have unveiled additional, distinct mechanisms that contribute to their diverse biological activities.

Emetine has been shown to modulate multiple intracellular signaling pathways. It can inhibit the Wnt/β-catenin, PI3K/AKT, and Hippo/YAP signaling pathways in gastric cancer and has been observed to activate p38 MAPK while inhibiting ERK and JNK signaling in other cancer cell lines.[3]

Cephaeline , a desmethyl analog of Emetine, also exhibits a broader mechanism of action than initially understood.[4] It is an inductor of histone H3 acetylation and has been shown to promote ferroptosis, a form of programmed cell death, by inhibiting NRF2.[5][6] Furthermore, there is evidence suggesting its interference with the NF-κB signaling pathway.[7]

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and Emetine across various biological activities.

Table 1: Antiviral Activity (IC50 values)
VirusThis compound (µM)Emetine (µM)Cell Line
SARS-CoV-20.0123[8]0.00771[8]Vero E6
Zika Virus (ZIKV)<0.042[6]0.00874[6]-
Ebola Virus (EBOV)0.02218 (live virus)[9]10.2 (viral-like particle entry)[6]Vero E6 / HeLa
Table 2: Anticancer Activity (IC50 values)
Cancer Cell LineThis compound (nM)Emetine (µM)Cancer Type
H46035 (at 72h)[6]-Lung Cancer
A54943 (at 72h)[6]-Lung Cancer
MGC803-0.0497Gastric Cancer
HGC-27-0.0244Gastric Cancer
UM-HMC-1160[9]-Mucoepidermoid Carcinoma
UM-HMC-22080[9]-Mucoepidermoid Carcinoma
UM-HMC-3A20[9]-Mucoepidermoid Carcinoma
Table 3: Antiprotozoal Activity (IC50 values)
ProtozoanThis compound (µM)Emetine (µM)
Entamoeba histolyticaData not available26.8 - 31.2[6][10]

Note: While Cephaeline is known for its antiprotozoal properties, specific IC50 values for direct comparison with Emetine against common protozoa were not available in the reviewed literature.

Signaling Pathways

The distinct signaling pathways modulated by Cephaeline and Emetine are visualized below.

Emetine_Signaling cluster_MAPK MAPK Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/AKT Pathway cluster_Hippo Hippo/YAP Pathway Emetine Emetine p38 p38 MAPK Emetine->p38 activates ERK ERK Emetine->ERK inhibits JNK JNK Emetine->JNK inhibits Wnt Wnt/β-catenin Emetine->Wnt inhibits PI3K PI3K/AKT Emetine->PI3K inhibits Hippo Hippo/YAP Emetine->Hippo inhibits

Caption: Signaling pathways modulated by Emetine.

Cephaeline_Signaling cluster_NRF2 NRF2 Pathway cluster_NFkB NF-κB Pathway cluster_Histone Histone Acetylation Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 inhibits NFkB NF-κB Signaling Cephaeline->NFkB interferes with H3_acetylation Histone H3 Acetylation Cephaeline->H3_acetylation induces Ferroptosis Ferroptosis NRF2->Ferroptosis inhibits

Caption: Signaling pathways influenced by Cephaeline.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Emetine and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

MTT_Workflow A Seed cells in 96-well plate B Treat with Cephaeline or Emetine A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals with DMSO C->D E Measure absorbance at 570 nm D->E F Calculate cell viability and IC50 E->F

Caption: Workflow for the MTT cell viability assay.

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) into 6-well plates.

  • Compound Treatment: Treat the cells with different concentrations of this compound or Emetine for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and surviving fraction to determine the effect of the compounds on clonogenic survival.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to semi-quantify their expression levels.

Protocol:

  • Protein Extraction: Treat cells with this compound or Emetine for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target signaling proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometry analysis of the bands is performed to quantify the relative protein expression levels.

Conclusion

Both this compound and Emetine are potent inhibitors of protein synthesis with significant therapeutic potential beyond their traditional uses. While Emetine has been more extensively studied in the context of various signaling pathways, emerging research on Cephaeline highlights its unique mechanisms of action, including the induction of ferroptosis.

Quantitative data suggests that both compounds exhibit strong antiviral and anticancer activities, with their relative potency varying depending on the specific virus or cancer cell line. A notable gap in the current literature is the lack of direct comparative data on their antiprotozoal efficacy.

This guide provides a foundational comparison based on available experimental data. Further research, particularly direct head-to-head studies, is warranted to fully elucidate the comparative efficacy and therapeutic potential of these two closely related alkaloids.

References

Cephaeline Dihydrochloride: A Comparative Guide to Enzyme Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cephaeline, a natural alkaloid derived from the ipecacuanha plant, has garnered interest for its diverse biological activities, including antiviral and anticancer properties. Understanding the cross-reactivity of Cephaeline Dihydrochloride with various enzymes is crucial for elucidating its mechanism of action, predicting potential drug-drug interactions, and assessing its therapeutic window. This guide provides a comparative analysis of this compound's known enzymatic interactions, supported by available experimental data.

In Vitro Enzyme Inhibition Profile of Cephaeline

This compound has been evaluated for its inhibitory activity against a limited number of enzymes. The available data indicates a degree of selectivity, with notable inhibition of certain Cytochrome P450 enzymes and viral RNA-dependent RNA polymerase.

Target EnzymeEnzyme ClassTest SystemInhibition MetricValue (µM)Reference
Cytochrome P450 2D6 (CYP2D6)OxidoreductaseHuman Liver MicrosomesIC50121[1]
Ki54[1]
Cytochrome P450 3A4 (CYP3A4)OxidoreductaseHuman Liver MicrosomesIC50>1000[1]
Ki355[1]
Zika Virus NS5 RNA-Dependent RNA Polymerase (RdRp)TransferaseHEK293 cellsIC500.976[2]

Summary of Findings:

  • Cytochrome P450 Family: Cephaeline demonstrates moderate inhibitory activity against CYP2D6, an important enzyme in the metabolism of many clinically used drugs.[1] Its inhibition of CYP3A4 is significantly weaker.[1] This suggests a potential for drug-drug interactions with substrates of CYP2D6.

  • Viral Polymerases: The compound shows potent inhibition of the Zika virus RNA-dependent RNA polymerase, highlighting its potential as an antiviral agent.[2]

Signaling Pathway and Cellular Effects

Beyond direct enzyme inhibition, Cephaeline has been observed to modulate specific cellular pathways:

  • NRF2 Pathway: Cephaeline has been shown to inhibit the NRF2 pathway, a key regulator of cellular antioxidant responses.[3][4] This inhibition can lead to an increase in reactive oxygen species and induce ferroptosis, a form of programmed cell death, which may contribute to its anticancer effects.[3][4]

  • Aldehyde Dehydrogenase (ALDH): The effect of Cephaeline on ALDH activity appears to be cell-line dependent, with one study reporting both increased and decreased ALDH levels in different mucoepidermoid carcinoma cell lines.[5][6] Quantitative inhibitory data for direct ALDH enzyme interaction is not currently available.

  • Histone Acetylation: Cephaeline has been identified as an inducer of histone H3 acetylation.[5][6] This epigenetic modification can alter gene expression and may be linked to its anticancer properties. It is important to note that this is a downstream effect and does not necessarily imply direct inhibition of histone deacetylases (HDACs).

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for assessing the inhibition of Cytochrome P450 enzymes.

Protocol for CYP2D6 and CYP3A4 Inhibition Assay

This protocol outlines a typical in vitro experiment to determine the inhibitory potential of this compound on major drug-metabolizing enzymes using human liver microsomes.

1. Materials and Reagents:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • CYP2D6-specific substrate (e.g., Dextromethorphan)

  • CYP3A4-specific substrate (e.g., Midazolam)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS/MS analysis

  • 96-well microplates

2. Experimental Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, substrates, and internal standard in an appropriate solvent (e.g., DMSO, methanol). Prepare working solutions by diluting the stock solutions in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add phosphate buffer, the NADPH regenerating system, and human liver microsomes.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (no inhibitor).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the reaction by adding the specific CYP substrate.

  • Reaction Termination: After a defined incubation time (e.g., 15-30 minutes, within the linear range of product formation), terminate the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plates to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to another plate for analysis. Quantify the formation of the specific metabolite from the substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of different concentrations of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • To determine the inhibition constant (Ki), repeat the experiment with multiple substrate concentrations and analyze the data using graphical methods (e.g., Dixon plot) or non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the in vitro inhibitory potential of a test compound against Cytochrome P450 enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound (this compound) incubation Incubation at 37°C (HLMs, Compound, Substrate, NADPH) prep_compound->incubation prep_hlm Prepare Human Liver Microsomes (HLMs) prep_hlm->incubation prep_reagents Prepare Substrates & NADPH System prep_reagents->incubation quenching Reaction Quenching (e.g., Acetonitrile) incubation->quenching processing Sample Processing (Centrifugation) quenching->processing lcms LC-MS/MS Analysis (Metabolite Quantification) processing->lcms data_analysis Data Interpretation (IC50 & Ki Determination) lcms->data_analysis

References

Reproducibility of Cephaeline Dihydrochloride Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental findings related to Cephaeline Dihydrochloride, focusing on its anti-cancer properties. The data presented is collated from peer-reviewed studies to offer an objective overview of its performance and reproducibility. This document details the experimental protocols for key assays and visualizes the known signaling pathways to aid in the understanding of its mechanism of action.

Quantitative Data Summary

The anti-cancer effects of Cephaeline have been evaluated across various cancer cell lines, with reproducible results observed in key metrics such as cell viability and migration. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, demonstrate variability across different cell types, highlighting cell-specific responses.

Cell LineCancer TypeAssayIC50 Value (µM)Time Point (h)Reference
UM-HMC-1 Mucoepidermoid CarcinomaMTT0.16Not Specified[1]
UM-HMC-2 Mucoepidermoid CarcinomaMTT2.08Not Specified[1]
UM-HMC-3A Mucoepidermoid CarcinomaMTT0.02Not Specified[1]
H460 Lung CancerCCK-80.08824[2]
0.05848[2]
0.03572[2]
A549 Lung CancerCCK-80.08924[2]
0.06548[2]
0.04372[2]

Comparative Analysis with Alternatives

Cephaeline is a desmethyl analog of Emetine.[3] While both are alkaloids derived from the Cephaelis ipecacuanha plant, research into their comparative anti-cancer efficacy is ongoing. One study noted that Emetine also inhibits the survival of mucoepidermoid carcinoma (MEC) cell lines.[1] Another area of investigation is the combination of Cephaeline with other drugs. For instance, its use with suberoylanilide hydroxamic acid (SAHA) has been explored as a potential sensitization therapy before administering cisplatin in MEC, suggesting a synergistic effect that could reduce the toxicity of traditional chemotherapy.

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.

MTT Assay (Cell Viability)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for a period that allows for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Wound Healing (Scratch) Assay (Cell Migration)

The wound healing assay is a straightforward method to study directional cell migration in vitro.

  • Cell Monolayer: Grow cells to a confluent monolayer in a culture plate.

  • Creating the "Wound": Create a scratch or "wound" in the monolayer using a sterile pipette tip.

  • Treatment: Replace the medium with fresh medium containing the desired concentration of this compound.

  • Image Acquisition: Capture images of the scratch at regular intervals (e.g., 0, 24, 48, 60 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration into the wounded area. A reduction in the rate of wound closure in treated cells compared to control cells indicates an inhibitory effect on cell migration.[1]

Signaling Pathways and Mechanisms of Action

Cephaeline has been shown to exert its anti-cancer effects through multiple signaling pathways. The following diagrams illustrate two key mechanisms.

Histone_Acetylation_Pathway Cephaeline Cephaeline HATs Histone Acetyltransferases (HATs) Cephaeline->HATs Induces Histone Histone H3 HATs->Histone Adds Acetyl Group HDACs Histone Deacetylases (HDACs) HDACs->Histone Removes Acetyl Group Acetylated_Histone Acetylated Histone H3 (H3K9ac) Chromatin Chromatin Relaxation Acetylated_Histone->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Anti_Cancer_Effects Anti-Cancer Effects (Reduced Proliferation, Migration) Gene_Expression->Anti_Cancer_Effects Inducer Inducer Enzyme_Active Enzyme (Active) Enzyme_Inactive Enzyme (Inhibited) Protein_State Protein State Outcome Outcome Final_Effect Final Effect

Caption: Cephaeline induces histone H3 acetylation, leading to anti-cancer effects.

Cephaeline has been demonstrated to increase the acetylation of histone H3 at lysine 9 (H3K9ac).[1] This epigenetic modification leads to chromatin relaxation, altering gene expression and subsequently inhibiting cancer cell proliferation and migration.

NRF2_Ferroptosis_Pathway Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 Inhibits GPX4 GPX4 NRF2->GPX4 Regulates SLC7A11 SLC7A11 NRF2->SLC7A11 Regulates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Reduces SLC7A11->Lipid_ROS Reduces Ferroptosis Ferroptosis (Cell Death) Lipid_ROS->Ferroptosis Inhibitor Inhibitor Inhibited_Protein Inhibited Protein Downstream_Target Downstream Target Cellular_Process Cellular Process Final_Outcome Final Outcome

Caption: Cephaeline induces ferroptosis by inhibiting the NRF2 signaling pathway.

In lung cancer cells, Cephaeline has been shown to inhibit NRF2, a key regulator of antioxidant responses.[2][4] This inhibition leads to the downregulation of downstream targets like GPX4 and SLC7A11, resulting in the accumulation of lipid reactive oxygen species (ROS) and ultimately inducing a form of iron-dependent cell death known as ferroptosis.[2]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for in vitro anti-cancer drug testing, incorporating the assays discussed.

Experimental_Workflow cluster_assays In Vitro Assays Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Wound_Healing_Assay Wound Healing Assay (Cell Migration) Treatment->Wound_Healing_Assay Data_Analysis Data Analysis & Quantification MTT_Assay->Data_Analysis Wound_Healing_Assay->Data_Analysis Results Results: IC50, Migration Rate Data_Analysis->Results

Caption: General workflow for in vitro evaluation of Cephaeline's anti-cancer effects.

This guide summarizes the current understanding of this compound's anti-cancer properties based on available experimental data. The provided protocols and pathway diagrams are intended to facilitate the design and interpretation of future studies, contributing to the reproducible and robust evaluation of this compound in cancer research.

References

A Comparative Guide to Negative Controls for Cephaeline Dihydrochloride Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of appropriate negative controls for use in experiments involving Cephaeline Dihydrochloride. It includes a review of suitable control compounds, supporting experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and the Importance of Negative Controls

Cephaeline is a natural alkaloid derived from the ipecacuanha plant, known for its diverse biological activities. As a desmethyl analog of Emetine, it shares structural similarities and some functional properties with its more well-known counterpart.[1][2] Recent research has highlighted the potential of Cephaeline as an anti-cancer agent through its ability to induce histone H3 acetylation, inhibit mucoepidermoid carcinoma cancer stem cells, and promote ferroptosis by inhibiting the NRF2 pathway.[3][4][5] Furthermore, it has demonstrated potent antiviral activity against Zika and Ebola viruses.[1][2][6][7]

Given these potent and varied biological effects, the selection of appropriate negative controls is critical for the rigorous interpretation of experimental results. An ideal negative control should be structurally similar to Cephaeline but lack its specific biological activity in the context of the experiment. This allows researchers to distinguish between the specific effects of Cephaeline and any off-target or non-specific effects.

Comparative Analysis of Potential Negative Controls

This section compares this compound with two closely related compounds, Emetine Dihydrochloride and Dehydroemetine, to evaluate their suitability as experimental controls. Emetine, being a potent bioactive molecule itself, serves more as a comparative compound or a positive control in many contexts. Dehydroemetine, a synthetic analog with reduced toxicity, presents a more viable, though context-dependent, option as a negative control .

Table 1: Comparison of Biological Activities and Physicochemical Properties

FeatureCephaelineEmetineDehydroemetine
Chemical Structure Differs from Emetine by a hydroxyl group instead of a methoxy group.Differs from Cephaeline by a methoxy group.Differs from Emetine by a double bond in the isoquinoline ring system.
Antiviral Activity (Zika Virus - IC50) Potent inhibitor[1][6]Potent inhibitor (IC50 ≈ 121 nM for RdRp)[8]Data not widely available, but generally considered to have antiviral properties.
Antiviral Activity (Ebola Virus - IC50) Potent inhibitor (IC50 ≈ 22.18 nM in Vero E6 cells)[4]Potent inhibitor[1][2][6][7]Data not widely available.
Anti-cancer Activity (Cell Viability IC50) Potent (e.g., 35-89 nM in lung cancer cell lines)[5][9]Potent activity reported against various cancers.Less toxic than Emetine, with some anti-cancer activity reported.[10]
Histone H3 Acetylation Inducer[3][11][12][13]Expected to have similar activity, but direct comparative data is limited.Data not widely available.
NRF2 Inhibition Inhibitor[4][5][9]Data not widely available.Data not widely available.
Toxicity Generally considered more toxic than Emetine in some contexts.Known cardiotoxicity.Less toxic than Emetine.[14]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed and the experimental logic, the following diagrams are provided in the DOT language for Graphviz.

Cephaeline's Impact on the NRF2-Mediated Ferroptosis Pathway

Cephaeline This compound NRF2 NRF2 Cephaeline->NRF2 inhibits GPX4 GPX4 NRF2->GPX4 activates transcription of SLC7A11 SLC7A11 NRF2->SLC7A11 activates transcription of Antioxidant_Response Antioxidant Response GPX4->Antioxidant_Response contributes to SLC7A11->Antioxidant_Response contributes to Ferroptosis Ferroptosis Lipid_ROS Lipid ROS accumulation Lipid_ROS->Ferroptosis induces Antioxidant_Response->Lipid_ROS suppresses

Caption: Cephaeline's inhibition of NRF2 leads to reduced antioxidant response and ferroptosis.

General Experimental Workflow for Utilizing Negative Controls

cluster_0 Experimental Groups cluster_1 Assay cluster_2 Data Analysis Untreated Untreated Control Assay Perform Biological Assay (e.g., Histone Acetylation, Cell Viability) Untreated->Assay Vehicle Vehicle Control Vehicle->Assay Negative Negative Control (e.g., Dehydroemetine) Negative->Assay Cephaeline This compound Cephaeline->Assay Analysis Compare Results Assay->Analysis

Caption: Workflow for comparing Cephaeline with negative and vehicle controls.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8)

This protocol is adapted for determining the effect of this compound on the viability of adherent cell lines.

Materials:

  • This compound

  • Emetine Dihydrochloride (for comparison)

  • Dehydroemetine (as a negative control)

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Appropriate cell culture medium and supplements

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound, Emetine Dihydrochloride, and Dehydroemetine in culture medium.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank) and medium with the vehicle (e.g., DMSO, if used) as controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Immunofluorescence Staining for Histone H3 Acetylation

This protocol details the visualization of changes in histone H3 acetylation in response to Cephaeline treatment.[3][11][12][13]

Materials:

  • Cells cultured on coverslips

  • This compound and control compounds

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody against acetylated Histone H3 (e.g., anti-acetyl-H3K9)

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with Cephaeline, Emetine, Dehydroemetine, or vehicle for the desired time.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Wash three times with PBST (PBS with 0.05% Tween-20).

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

NRF2 Inhibition Assay (General Protocol)

This protocol provides a general framework for a cell-based assay to screen for inhibitors of the Keap1-Nrf2 interaction, which can be adapted for Cephaeline.[15]

Materials:

  • Reporter cell line (e.g., HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct)

  • This compound and control compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the ARE-reporter cells in a 96-well plate.

  • After 24 hours, treat the cells with various concentrations of Cephaeline, Emetine, Dehydroemetine, or vehicle. Include a known NRF2 activator (e.g., sulforaphane) as a positive control for the assay system.

  • Incubate for a predetermined time (e.g., 6-24 hours) to allow for changes in reporter gene expression.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel CCK-8 assay) to account for any cytotoxic effects of the compounds.

  • A decrease in the basal or induced luciferase activity would indicate potential inhibition of the NRF2 pathway.

References

Comparative Analysis of Cephaeline Dihydrochloride: A Data-Driven Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and methodological comparison of Cephaeline Dihydrochloride with its structural analog, Emetine. The following sections detail the compound's efficacy in various experimental models, outline the protocols used to generate this data, and visualize key biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound and its primary comparator, Emetine. These tables provide a clear comparison of their potency and activity in antiviral and anti-cancer studies.

Table 1: In Vitro Antiviral Activity
CompoundVirusCell LineIC50 / EC50Cytotoxicity (CC50)Selectivity Index (SI)Reference
Cephaeline Zika Virus (ZIKV)HEK293976 nM (IC50, RdRp activity)>25 µM>25.6[1]
Ebola Virus (EBOV)Vero E622.18 nM (IC50)--[2]
SARS-CoV-2-0.0123 µM (IC50)--[1]
Emetine Zika Virus (ZIKV)HEK293121 nM (IC50, RdRp activity)>25 µM>206.6[1]
MERS-CoV-0.08 µM (IC50)>25 µM>312.5[1][3]
SARS-CoV-0.051 µM (EC50)--[1]
SARS-CoV-2-0.00771 µM (IC50)--[1]
Enterovirus D68-19 nM (EC50)--[1]
Echovirus-6-45 nM (EC50)--[1]
Coxsackievirus A16-83 nM (EC50)--[1]
Coxsackievirus B-51 nM (EC50)--[1]
Table 2: In Vitro Anti-Cancer Activity
CompoundCell LineAssayIC50Time PointReference
Cephaeline UM-HMC-1 (Mucoepidermoid Carcinoma)MTT0.16 µM-[2][4]
UM-HMC-2 (Mucoepidermoid Carcinoma)MTT2.08 µM-[2][4]
UM-HMC-3A (Mucoepidermoid Carcinoma)MTT0.02 µM-[2][4]
H460 (Lung Cancer)CCK-888 nM24h[5]
H460 (Lung Cancer)CCK-858 nM48h[5]
H460 (Lung Cancer)CCK-835 nM72h[5]
A549 (Lung Cancer)CCK-889 nM24h[5]
A549 (Lung Cancer)CCK-865 nM48h[5]
A549 (Lung Cancer)CCK-843 nM72h[5]
Table 3: In Vivo Efficacy
CompoundModelDosageOutcomeReference
Cephaeline ZIKV infected Ifnar1−/− mice2 mg/kg, i.p., daily for 3 daysSuppressed ZIKV load, decreased NS1 protein and ZIKV RNA in serum and liver.[2]
EBOV mouse models5 mg/kg, i.p., daily for 7 daysEffectively suppressed EBOV infection.[2]
Tumor xenograft mouse model (Lung Cancer)5, 10 mg/kg, i.p., single dose for 12 daysDemonstrated anti-lung cancer role by inducing ferroptosis.[2]

Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to obtain the quantitative data presented above.

Antiviral Activity Assays
  • Cell Culture and Virus Infection: Vero E6 or other susceptible cell lines were cultured in appropriate media. For antiviral assays, cells were infected with the respective virus (e.g., ZIKV, EBOV, SARS-CoV-2) in the presence of varying concentrations of Cephaeline or Emetine.

  • IC50/EC50 Determination: The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) was determined using methods such as plaque reduction assays, quantitative PCR to measure viral RNA levels, or enzymatic assays to measure viral polymerase activity (e.g., ZIKV NS5 RdRp assay)[1][2].

  • Cytotoxicity Assays: To determine the selectivity of the antiviral effect, the cytotoxicity of the compounds on the host cells was assessed using assays like the MTT or CCK-8 assay. The 50% cytotoxic concentration (CC50) was then calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50/IC50) and indicates the therapeutic window of the compound.

Anti-Cancer Activity Assays
  • Cell Viability (MTT/CCK-8 Assay): Mucoepidermoid carcinoma (UM-HMC-1, UM-HMC-2, UM-HMC-3A) or lung cancer (H460, A549) cell lines were treated with a range of Cephaeline concentrations for specified durations (e.g., 24, 48, 72 hours). Cell viability was measured using MTT or Cell Counting Kit-8 (CCK-8) assays to determine the IC50 values[4][5].

  • Cell Migration (Scratch Assay): A "scratch" was created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the scratch was monitored over time in the presence or absence of Cephaeline. This assay helps to assess the anti-metastatic potential of the compound[4].

  • Tumorsphere Formation Assay: To evaluate the effect on cancer stem cells, single cells were cultured in serum-free media supplemented with growth factors to promote the formation of tumorspheres. The number and size of these spheres were quantified after treatment with Cephaeline[4][6].

In Vivo Studies
  • Animal Models: Studies on antiviral efficacy utilized mouse models susceptible to the specific virus, such as Ifnar1−/− mice for ZIKV infection. For anti-cancer studies, tumor xenograft models were established by implanting human cancer cells into immunodeficient mice[2].

  • Drug Administration and Monitoring: Cephaeline was administered to the animals, typically via intraperitoneal (i.p.) injection, at specified doses and schedules. The outcomes, such as viral load in serum and tissues or tumor volume, were monitored throughout the experiment[2].

Compound Identification and Quantification
  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique used for the identification, separation, and quantification of Cephaeline and Emetine in plant extracts and pharmaceutical preparations. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer. Detection is typically performed using a UV detector[7][8][9].

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows related to the action of Cephaeline.

G cluster_0 Cephaeline's Anti-Lung Cancer Mechanism Cephaeline Cephaeline NRF2 NRF2 Cephaeline->NRF2 inhibits Antioxidant_Genes Antioxidant Genes (GPX4, SLC7A11) NRF2->Antioxidant_Genes regulates Ferroptosis Ferroptosis Antioxidant_Genes->Ferroptosis inhibits Cell_Death Lung Cancer Cell Death Ferroptosis->Cell_Death induces

Figure 1: Signaling pathway of Cephaeline-induced ferroptosis in lung cancer cells.[2][5]

G cluster_1 In Vitro Anti-Cancer Workflow Start Cancer Cell Lines (e.g., MEC, Lung Cancer) Treatment Treat with Cephaeline (various concentrations) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Migration Migration Assay (Scratch Test) Treatment->Migration Stemness Tumorsphere Assay Treatment->Stemness IC50 Determine IC50 Viability->IC50 Migration_Analysis Analyze Cell Migration Migration->Migration_Analysis Stemness_Analysis Analyze Tumorsphere Formation Stemness->Stemness_Analysis

Figure 2: Experimental workflow for evaluating the in vitro anti-cancer effects of Cephaeline.[4][5][6]

References

Comparative Antiviral Activity of Cephaeline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the existing experimental data on the antiviral properties of Cephaeline and its related compounds, tailored for researchers, scientists, and drug development professionals.

Cephaeline, a natural alkaloid derived from the roots of Carapichea ipecacuanha, has demonstrated significant antiviral activity against a range of viruses, including Zika virus (ZIKV), Ebola virus (EBOV), and coronaviruses.[1][2][3] This guide provides a comparative overview of the antiviral efficacy of Cephaeline and its primary analog, Emetine, supported by available experimental data.

Quantitative Comparison of Antiviral Activity

The antiviral potency of Cephaeline and its analogs has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative data from these experiments, providing a direct comparison of their efficacy and cytotoxicity.

Table 1: In Vitro Antiviral Activity of Cephaeline and Emetine

CompoundVirusCell LineIC50 / EC50CC50Selectivity Index (SI)Reference
Cephaeline Zika Virus (ZIKV)SNB-193.11 nM (IC50)>10 µM>3215[4]
Zika Virus (ZIKV)HEK29326.4 nM (IC50, NS1 expression)--[4]
Zika Virus (ZIKV)-<0.042 µM (IC50)--[5]
Ebola Virus (EBOV)Vero E622.18 nM (IC50)>10 µM>451[1]
Ebola Virus (VLP entry)HeLa3.27 µM (IC50)>10 µM>3[1]
SARS-CoV-2-0.0123 µM (IC50)--[6]
Emetine Zika Virus (ZIKV)----[6]
Ebola Virus (EBOV)Vero E616.9 nM (IC50)>10 µM>591[7]
Ebola Virus (VLP entry)HeLa10.2 µM (IC50)>10 µM>1[7]
SARS-CoV-2-0.00771 µM (IC50)--[6]
MERS-CoV-0.014 µM (EC50)--[8]
SARS-CoV-0.054 µM (EC50)--[8]

IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of the compound required to inhibit viral activity by 50%. CC50 (50% cytotoxic concentration) is the concentration that causes death to 50% of host cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for antiviral activity.

Table 2: In Vivo Antiviral Activity of Cephaeline

CompoundVirusAnimal ModelDosageOutcomeReference
Cephaeline Zika Virus (ZIKV)Ifnar1-/- mice2 mg/kg, i.p., daily for 3 daysReduced serum viral load and ZIKV RNA in serum and liver.[1][4]
Ebola Virus (EBOV)Mouse model5 mg/kg, i.p., daily for 7 days67% survival rate.[1][1]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of Cephaeline's antiviral activity.

In Vitro Antiviral Assays (Viral Yield Reduction / Plaque Reduction Assay)

This assay quantifies the ability of a compound to inhibit viral replication.

  • Cell Culture: A suitable host cell line (e.g., Vero E6, HEK293) is cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-treated with serial dilutions of the test compound (Cephaeline or its analogs) for a specified period.

  • Viral Infection: The treated cells are then infected with a known titer of the virus.

  • Incubation: The infected cells are incubated for a period sufficient for viral replication and plaque formation.

  • Quantification:

    • Plaque Reduction Assay: The cell monolayer is fixed and stained (e.g., with crystal violet), and the number of plaques (zones of cell death) is counted. The IC50 is calculated as the compound concentration that reduces the number of plaques by 50% compared to untreated controls.

    • Viral Yield Reduction Assay: The supernatant containing progeny virus is collected, and the viral titer is determined using methods like TCID50 (50% Tissue Culture Infective Dose) or quantitative PCR (qPCR) for viral RNA. The IC50 is the concentration that reduces the viral yield by 50%.

Cytotoxicity Assay (e.g., MTT Assay)

This assay determines the toxicity of the compound to the host cells.

  • Cell Culture and Treatment: Host cells are seeded in multi-well plates and treated with the same serial dilutions of the test compound as in the antiviral assay.

  • Incubation: The cells are incubated for a duration comparable to the antiviral assay.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer.

  • Calculation: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

RNA-dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay assesses the direct inhibitory effect of a compound on the viral polymerase.

  • Enzyme and Template: Recombinant viral RdRp enzyme is incubated with a suitable RNA template and nucleotide triphosphates (NTPs), one of which is labeled (e.g., radioactively or fluorescently).

  • Compound Addition: The reaction is initiated in the presence of various concentrations of the test compound.

  • Reaction and Termination: The polymerase reaction is allowed to proceed for a set time and then stopped.

  • Detection: The incorporation of the labeled nucleotide into the newly synthesized RNA is measured.

  • Calculation: The IC50 value is determined as the compound concentration that inhibits RdRp activity by 50%. Cephaeline has been shown to inhibit ZIKV NS5 RdRp with an IC50 of 976 nM in HEK293 cells.[1]

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in the study of Cephaeline's antiviral activity.

antiviral_mechanism cluster_virus Viral Lifecycle cluster_host Host Cell cluster_compound Cephaeline Action Viral Entry Viral Entry Replication Viral RNA Replication (RdRp Activity) Viral Entry->Replication 1. Inhibition Protein Synthesis Viral Protein Synthesis (Host Ribosome) Replication->Protein Synthesis Cephaeline Cephaeline Cephaeline->Viral Entry Blocks Entry Cephaeline->Replication Inhibits RdRp Cephaeline->Protein Synthesis Inhibits Synthesis

Caption: Proposed antiviral mechanisms of Cephaeline.

antiviral_workflow cluster_assays Parallel Assays start Start cell_culture Seed host cells in multi-well plates start->cell_culture compound_treatment Treat cells with serial dilutions of Cephaeline cell_culture->compound_treatment viral_infection Infect cells with virus compound_treatment->viral_infection incubation Incubate for viral replication viral_infection->incubation antiviral_assay Antiviral Assay (e.g., Plaque Assay) incubation->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity_assay data_analysis Data Analysis: Calculate IC50 and CC50 antiviral_assay->data_analysis cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antiviral screening.

structural_analogs Ipecac Ipecac Alkaloids Cephaeline Cephaeline (Desmethyl Emetine) Ipecac->Cephaeline Emetine Emetine Ipecac->Emetine Cephaeline->Emetine Structural Analog

Caption: Structural relationship of Cephaeline and Emetine.

Mechanism of Action

Cephaeline and its analog Emetine are believed to exert their antiviral effects through a multi-targeted approach.[6] The primary mechanisms identified include:

  • Inhibition of Viral Replication: Both compounds have been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like ZIKV.[9] This direct inhibition of the viral replication machinery is a key aspect of their antiviral activity.

  • Disruption of Viral Entry: Studies using Ebola virus-like particles (VLPs) have demonstrated that Cephaeline and Emetine can inhibit viral entry into host cells.[7]

  • Inhibition of Viral Protein Synthesis: There is evidence to suggest that these alkaloids can interfere with host cell ribosomes, thereby inhibiting the synthesis of viral proteins.[6]

Conclusion

The available data indicates that Cephaeline is a potent antiviral compound with efficacy against several enveloped RNA viruses. Its activity is comparable, and in some cases, potentially better tolerated than its close analog, Emetine.[6][7] The multi-faceted mechanism of action, targeting both viral enzymes and host cell factors, makes Cephaeline a promising candidate for further investigation in the development of broad-spectrum antiviral therapies. Further research is warranted to explore the full antiviral spectrum of Cephaeline and to evaluate its therapeutic potential in preclinical and clinical settings.

References

Independent Validation of Cephaeline's Effect on Histone Acetylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cephaeline's effect on histone acetylation with other well-characterized modulators. Experimental data is presented to support the comparison, and detailed protocols for key validation assays are provided.

Introduction to Histone Acetylation and its Modulation

Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a more open chromatin structure and transcriptional activation. Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to chromatin condensation and transcriptional repression. Dysregulation of histone acetylation is implicated in various diseases, including cancer, making modulators of this process attractive therapeutic targets.

Cephaeline, a natural alkaloid, has been identified as an inducer of histone H3 acetylation, exhibiting anti-cancer properties. This guide compares its effects with established HDAC inhibitors and HAT inhibitors to provide a framework for independent validation and further research.

Comparative Analysis of Histone Acetylation Modulators

The following table summarizes the quantitative data for Cephaeline and selected alternative compounds that modulate histone acetylation. Cephaeline's effect is presented based on its observed induction of histone H3 Lysine 9 acetylation (H3K9ac) and its impact on cell viability in mucoepidermoid carcinoma (MEC) cell lines.[1][2] For comparison, well-characterized HDAC and HAT inhibitors are included with their respective half-maximal inhibitory concentrations (IC50).

CompoundClassTargetIC50 ValueCell Line / Assay ConditionsReference
Cephaeline Histone Acetylation InducerUnknown (induces H3K9ac)0.02 - 2.08 µM (Cell Viability)UM-HMC-1, UM-HMC-2, UM-HMC-3A[1][3]
Vorinostat (SAHA) HDAC InhibitorClass I and II HDACs~10 nMIn vitro HDAC activity assay[4]
Panobinostat (LBH589) HDAC InhibitorPan-HDAC inhibitorNanomolar concentrationsIn vitro HDAC activity assay
Anacardic Acid HAT Inhibitorp300, PCAF~8.5 µM (p300), ~5 µM (PCAF)In vitro HAT activity assay[5]
C646 HAT Inhibitorp300/CBP400 nM (Ki)Cell-free p300 inhibition assay[6][7]
Curcumin HAT Inhibitorp300/CBP25 µMIn vitro HAT assay

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent validation of Cephaeline's effects on histone acetylation.

Immunofluorescence Staining for H3K9 Acetylation

This protocol is adapted from a study on Cephaeline's effect in MEC cell lines.[1]

Objective: To visualize and quantify changes in histone H3K9 acetylation within cells following treatment with Cephaeline.

Materials:

  • Mucoepidermoid carcinoma (MEC) cell lines (e.g., UM-HMC-1, UM-HMC-2, UM-HMC-3A)

  • 6-well plates

  • DMEM/High glucose medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • Cephaeline (at desired concentrations, e.g., IC50 values for cell viability)

  • 4% Formaldehyde in PBS

  • Blocking/Permeabilization Buffer: 3% (w/v) bovine serum albumin (BSA) and 0.5% (v/v) Triton X-100 in PBS

  • Primary Antibody Dilution Buffer: 1% (w/v) BSA and 0.5% (v/v) Triton X-100 in PBS

  • Anti-H3K9ac antibody (e.g., from Cell Signaling Technology)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed 5x10^4 MEC cells per well in 6-well plates containing sterile coverslips and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of Cephaeline (and vehicle control) for 24 and 48 hours.

  • After treatment, wash the cells twice with ice-cold PBS.

  • Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize and block non-specific binding by incubating the cells in Blocking/Permeabilization Buffer for 1 hour at room temperature.

  • Dilute the primary anti-H3K9ac antibody in the Primary Antibody Dilution Buffer according to the manufacturer's recommendation.

  • Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • The next day, wash the cells three times with PBS containing 0.1% Tween-20 (PBST).

  • Dilute the fluorescently-labeled secondary antibody in the Primary Antibody Dilution Buffer.

  • Incubate the cells with the secondary antibody for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBST.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope and capture images. The intensity of the fluorescent signal corresponding to H3K9ac can be quantified using image analysis software.

Western Blotting for Histone Acetylation

Objective: To detect and quantify the levels of acetylated histones in cell lysates after treatment with a modulator.

Materials:

  • Cell culture and treatment reagents as described above.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer (4x).

  • SDS-PAGE gels (e.g., 4-20% gradient gels).

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (e.g., anti-Histone H3) for loading control.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Culture and treat cells with the compound of interest.

  • Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities using densitometry software and normalize the acetylated histone signal to the total histone signal.

Histone Acetyltransferase (HAT) Activity Assay (Colorimetric)

Objective: To measure the in vitro activity of HAT enzymes in the presence of potential inhibitors.

Materials:

  • HAT Activity Assay Kit (e.g., from Abcam or similar suppliers).

  • Recombinant HAT enzyme (e.g., p300, PCAF).

  • Test compounds (e.g., Anacardic Acid, C646, Curcumin).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Follow the kit manufacturer's instructions for preparing reagents and the reaction mix.

  • In a 96-well plate, add the reaction buffer, the histone substrate, and the test compound at various concentrations.

  • Add the recombinant HAT enzyme to initiate the reaction.

  • Incubate the plate at 37°C for the time specified in the kit protocol.

  • Add the developer solution, which reacts with the product of the HAT reaction (Coenzyme A) to produce a colored product.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of HAT inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of histone acetylation.

Signaling_Pathway cluster_0 Histone Acetylation Regulation cluster_1 Gene Expression HAT Histone Acetyltransferases (HATs) Histone_Unacetylated Histone (Lysine) HAT->Histone_Unacetylated Acetylation HDAC Histone Deacetylases (HDACs) Acetyl_CoA Acetyl-CoA Acetyl_CoA->HAT Histone_Acetylated Acetylated Histone (Acetylated Lysine) Heterochromatin Heterochromatin (Repressed Transcription) Histone_Unacetylated->Heterochromatin Histone_Acetylated->HDAC Deacetylation Euchromatin Euchromatin (Active Transcription) Histone_Acetylated->Euchromatin Cephaeline Cephaeline Cephaeline->Histone_Acetylated Induces HDAC_Inhibitors HDAC Inhibitors (e.g., Vorinostat) HDAC_Inhibitors->HDAC Inhibits HAT_Inhibitors HAT Inhibitors (e.g., C646) HAT_Inhibitors->HAT Inhibits Experimental_Workflow cluster_workflow Western Blot Workflow for Histone Acetylation start Cell Culture & Treatment (e.g., with Cephaeline) lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-AcH3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis Logical_Comparison cluster_comparison Comparative Logic for Histone Acetylation Modulators cluster_alternatives Alternative Modulators cephaeline Cephaeline (Induces H3K9ac) outcome_increase Increased Histone Acetylation cephaeline->outcome_increase Observed Effect hdac_inhibitors HDAC Inhibitors (Increase Acetylation) hdac_inhibitors->outcome_increase Mechanism hat_inhibitors HAT Inhibitors (Decrease Acetylation) outcome_decrease Decreased Histone Acetylation hat_inhibitors->outcome_decrease Mechanism

References

Head-to-Head Comparison: Cephaeline and G-Quadruplex Ligands in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed, objective comparison between the natural alkaloid Cephaeline and established G-quadruplex (G4) ligands. It is intended for researchers, scientists, and drug development professionals interested in the landscape of G4-targeting anticancer agents. The comparison is based on available experimental data concerning their mechanisms of action, binding affinities, and cytotoxic effects.

Overview of a G-Quadruplex Ligand's Mechanism of Action

G-quadruplexes are four-stranded secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of oncogenes like c-MYC. In cancer cells, the stabilization of G4 structures by small molecules, known as G4 ligands, can disrupt critical cellular processes. By binding to and stabilizing G4s, these ligands can inhibit telomerase, an enzyme vital for maintaining telomere length in most cancer cells, and suppress the transcription of key oncogenes. This interference can lead to replication stress, cellular senescence, and ultimately, apoptosis (programmed cell death), making G4 ligands a promising class of anticancer therapeutics.[1][2][3]

G4_Signaling_Pathway Ligand G-Quadruplex Ligand G4 G-Quadruplex (Telomeres, Oncogene Promoters) Ligand->G4 Binds & Stabilizes Telomerase Telomerase Inhibition G4->Telomerase Blocks access Transcription Oncogene Transcription Repression (e.g., c-MYC) G4->Transcription Blocks machinery Replication Replication Stress G4->Replication Stalls fork Senescence Cellular Senescence Telomerase->Senescence Apoptosis Apoptosis Transcription->Apoptosis Replication->Apoptosis

Caption: General signaling pathway affected by G-quadruplex stabilization.

Cephaeline: Mechanism and Anticancer Activity

Cephaeline is a natural alkaloid derived from the Ipecac plant (Cephaelis ipecacuanha)[4][5]. Its anticancer properties have been demonstrated across various cancer cell lines, but its mechanism is distinct from that of classic G4 ligands.[6][7] Current research indicates that Cephaeline exerts its effects through multiple pathways:

  • Induction of Histone H3 Acetylation : Cephaeline increases the acetylation of histone H3, which can lead to chromatin relaxation and modulate gene expression, thereby inhibiting cancer cell proliferation and invasion.[4][6]

  • Induction of Ferroptosis : It can induce ferroptosis, an iron-dependent form of programmed cell death, by inhibiting the NRF2 antioxidant regulatory protein.[4][8]

  • Inhibition of Cancer Stem Cells : Studies have shown that Cephaeline can disrupt the formation of tumorspheres, which is a key characteristic of cancer stem cells.[6][7]

While Cephaeline shows potent anticancer activity, there is currently a lack of direct experimental evidence characterizing its binding affinity or selectivity for G-quadruplex structures. Its therapeutic effects are attributed to the mechanisms listed above rather than G4 stabilization.

Prominent G-Quadruplex Ligands

In contrast to Cephaeline, several compounds have been specifically designed and extensively studied for their ability to bind and stabilize G-quadruplexes.

  • Telomestatin : A natural product isolated from Streptomyces anulatus, Telomestatin is one of the most potent and selective G4 ligands known.[9][10] It shows a high selectivity for G-quadruplex DNA over duplex DNA and is a powerful telomerase inhibitor.[9][10][11]

  • BRACO-19 : A synthetic acridine derivative, BRACO-19 is a well-characterized G4 ligand that stabilizes telomeric G-quadruplexes, inhibits telomerase, and has shown activity in glioblastoma models.[1][12][13] However, its selectivity for G4 over duplex DNA is lower than that of Telomestatin.[14][15]

  • Phen-DC3 : This synthetic ligand is noted for its high binding affinity and significant selectivity for G-quadruplex structures.[16][17][18] It has been shown to induce a conformational change in human telomeric DNA upon binding.[16][17]

Quantitative Comparison: Binding Affinity and Cytotoxicity

The efficacy of a G4 ligand is determined by its binding affinity (how tightly it binds to the G4 target) and its selectivity (its preference for G4 structures over standard double-stranded DNA). High affinity and selectivity are crucial for maximizing therapeutic effects while minimizing off-target toxicity.

Table 1: Binding Affinity and Selectivity of G-Quadruplex Ligands

LigandTarget G-QuadruplexBinding Affinity (Ka, M-1)Selectivity (vs. Duplex DNA)
Cephaeline Not CharacterizedData Not AvailableData Not Available
Telomestatin TelomericHigh>70-fold[11]
BRACO-19 Telomeric~30 x 106[2][11]~10-fold[11]
Phen-DC3 Telomeric, c-mycHighHigh[16][17][19]

Table 2: Comparative Cytotoxicity (IC50 Values) in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.[20][21]

LigandCell LineIC50 (µM)
Cephaeline UM-HMC-1 (Mucoepidermoid Carcinoma)0.16[4][6]
UM-HMC-2 (Mucoepidermoid Carcinoma)2.08[4][6]
UM-HMC-3A (Mucoepidermoid Carcinoma)0.02[4][6]
H460 (Lung Cancer)0.035 - 0.088 (depending on time)[8]
A549 (Lung Cancer)0.043 - 0.089 (depending on time)[8]
BRACO-19 UXF1138L (Uterine Carcinoma)2.5[1][22]
U87 (Glioblastoma)1.45[12][13]
U251 (Glioblastoma)1.55[12][13]
SHG-44 (Glioma)2.5[12]
Telomestatin SiHa, HeLa, MCF-7 (Cancer Lines)Growth severely inhibited at 5 - 7.5 µM[23]
Phen-DC3 Various Cancer LinesPotent anticancer effects observed in vivo[19]

Key Experimental Protocols

The characterization of G-quadruplex ligands relies on a suite of biophysical and cell-based assays.

A. Fluorescence Resonance Energy Transfer (FRET) Melting Assay

This high-throughput assay is used to assess a ligand's ability to stabilize a G-quadruplex structure. A G4-forming oligonucleotide is dual-labeled with a fluorescent donor and a quencher. In the folded G4 state, fluorescence is quenched. As the structure is heated and melts, the donor and quencher separate, causing an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm), the temperature at which 50% of the G4s are unfolded.

  • Protocol Steps:

    • A dual-labeled G4-forming oligonucleotide is prepared in a potassium-containing buffer.

    • The solution is heated and slowly cooled to ensure proper G4 folding.

    • The test ligand is added at various concentrations to different wells.

    • A real-time thermal cycler gradually increases the temperature while monitoring fluorescence at each step.

    • The change in Tm (ΔTm) is calculated by comparing the melting curves in the presence and absence of the ligand. A larger ΔTm indicates stronger stabilization.

FRET_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Oligo Dual-labeled G4 Oligo Buffer K+ Buffer Oligo->Buffer Dissolve & Anneal Ligand Test Ligand Buffer->Ligand Add Ligand qPCR Real-Time PCR Machine Heat Apply Thermal Ramp (e.g., 25°C to 95°C) qPCR->Heat Fluorescence Monitor Fluorescence Heat->Fluorescence Plot Plot Fluorescence vs. Temperature Tm Calculate Tm (Melting Temperature) Plot->Tm DeltaTm Determine ΔTm (Stabilization) Tm->DeltaTm

Caption: Experimental workflow for a FRET-melting assay.

B. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on binding affinity and kinetics (association and dissociation rates).

  • Protocol Steps:

    • A biotinylated G4-forming oligonucleotide is immobilized on a streptavidin-coated sensor chip.

    • A solution containing the test ligand (analyte) is flowed over the chip surface.

    • Binding of the ligand to the immobilized G4-DNA causes a change in the refractive index at the surface, which is measured in real-time.

    • A buffer wash is used to measure the dissociation of the ligand.

    • By analyzing the binding and dissociation curves at different analyte concentrations, key kinetic parameters (ka, kd) and the dissociation constant (KD) are calculated.

C. Cytotoxicity Assay (MTT or CCK-8)

This cell-based assay measures the metabolic activity of cells to determine their viability after exposure to a compound, from which an IC50 value is derived.

  • Protocol Steps:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).[24]

    • A reagent (e.g., MTT or CCK-8) is added to each well. Viable cells metabolize the reagent into a colored product.

    • A spectrophotometer is used to measure the absorbance of the colored product, which is proportional to the number of viable cells.

    • The absorbance data is plotted against the drug concentration to generate a dose-response curve and calculate the IC50 value.

Conclusion

The comparison between Cephaeline and dedicated G-quadruplex ligands reveals two distinct approaches to cancer therapy.

  • Cephaeline is a potent natural product with demonstrated anticancer activity operating through mechanisms like histone acetylation and ferroptosis induction.[4][6][8] While effective, its role as a G-quadruplex interactor is currently undefined and requires further investigation.

  • G-quadruplex ligands like Telomestatin, BRACO-19, and Phen-DC3 represent a targeted therapeutic strategy.[1][9][16] They are specifically designed or identified to bind and stabilize G4 structures with high affinity and selectivity, leading to telomerase inhibition and oncogene suppression.[2][3]

For researchers in drug development, the established G4 ligands offer a well-characterized platform for targeted therapy. Cephaeline, on the other hand, stands as an interesting compound whose full mechanistic profile, including any potential off-target interactions with G-quadruplexes, warrants deeper exploration. Future studies should include direct binding assays to definitively assess if Cephaeline has any affinity for G4 structures, which would add a new dimension to its known biological activities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cephaeline Dihydrochloride
Reactant of Route 2
Reactant of Route 2
Cephaeline Dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.